3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine
Beschreibung
Eigenschaften
Molekularformel |
C15H15N |
|---|---|
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
(E)-3-(4-phenylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C15H15N/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-11H,12,16H2/b5-4+ |
InChI-Schlüssel |
CNWOKXAGFMOOSL-SNAWJCMRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/CN |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CCN |
Herkunft des Produkts |
United States |
Technical Whitepaper: Synthesis, Structural Analysis, and Pharmaceutical Applications of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine
Executive Summary
In the landscape of modern drug discovery, the allylamine pharmacophore remains a cornerstone for the development of potent antimycotic agents and targeted enzyme inhibitors[1]. This technical whitepaper provides an in-depth analysis of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine , a highly lipophilic allylamine derivative. By replacing the standard phenyl or naphthyl rings found in classical allylamines (e.g., naftifine) with a biphenyl system, researchers can significantly alter the compound's partition coefficient and target-binding kinetics. This guide deconstructs the compound's IUPAC nomenclature, details a self-validating synthetic workflow, and maps its pharmacological mechanism of action.
IUPAC Nomenclature & Structural Deconstruction
Understanding the exact topology of a molecule is critical for structure-activity relationship (SAR) modeling. The IUPAC name 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine is systematically derived through the following rules:
-
The Parent Chain (prop-2-en-1-amine): The core scaffold is a three-carbon aliphatic chain containing a double bond (alkene) and a primary amine. According to IUPAC priority rules, the amine dictates the numbering. Thus, the nitrogen-bearing carbon is C1 . The double bond is located between C2 and C3 , yielding the "prop-2-en" designation.
-
The Substituent ([1,1'-Biphenyl]-4-yl): Attached to C3 of the parent chain is a biphenyl ring system. The biphenyl moiety consists of two benzene rings connected via a single bond at their respective 1 and 1' positions. The point of attachment to the propene chain is at the 4-position (para-position) of the first phenyl ring.
-
Stereochemistry: While not explicitly stated in the base IUPAC name, the synthetic methodologies described below predominantly yield the (E)-isomer (trans), which is thermodynamically favored and generally exhibits higher biological activity.
Physicochemical & Pharmacokinetic Profiling
The integration of the biphenyl group fundamentally shifts the molecule's physicochemical properties, optimizing it for penetration into lipid-rich biological environments such as the fungal endoplasmic reticulum.
Table 1: Key Physicochemical Parameters
| Parameter | Value | Pharmacological Implication |
| Molecular Weight | 209.29 g/mol | Highly favorable for membrane permeability; strictly adheres to Lipinski's Rule of 5. |
| LogP (Predicted) | ~3.8 | Optimal lipophilicity for partitioning into lipid bilayers without extreme hydrophobic trapping. |
| pKa (Amine) | ~9.5 | Exists primarily in the protonated (cationic) state at physiological pH, aiding in electrostatic target binding. |
| Topological Polar Surface Area | 26.02 Ų | Low TPSA ensures excellent intracellular penetration and potential blood-brain barrier (BBB) crossing. |
Chemical Synthesis Workflow: A Self-Validating Protocol
The most efficient and scalable route to synthesize 3-arylallylamines is via the Palladium-catalyzed Mizoroki-Heck cross-coupling reaction[2]. As a Senior Application Scientist, I emphasize that successful transition-metal catalysis requires strict control over coordinating functional groups. Free primary amines act as strong σ-donors, poisoning the Palladium catalyst. Therefore, a protection-coupling-deprotection sequence is mandatory[3].
Phase 1: Amine Masking (Boc-Protection)
-
Protocol: Dissolve allylamine (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (Et₃N, 1.2 eq) and cool to 0 °C. Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq). Stir for 4 hours at room temperature.
-
Causality: The primary amine must be masked. If left unprotected, the nitrogen lone pair will coordinate with the electrophilic Pd(II) intermediate, forming a stable, catalytically inactive complex. Boc protection reduces the nucleophilicity of the nitrogen, allowing the alkene to participate in the catalytic cycle.
Phase 2: Regioselective Heck Cross-Coupling
-
Protocol: In an oven-dried Schlenk flask, combine 4-bromobiphenyl (1.0 eq), N-Boc-allylamine (1.5 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.0 eq) in anhydrous toluene. Degas via three freeze-pump-thaw cycles. Heat at 90 °C for 4 hours.
-
Causality: XPhos is selected as a bulky, electron-rich biaryl phosphine ligand to accelerate the oxidative addition of the deactivated 4-bromobiphenyl and suppress unwanted alkene isomerization. Cs₂CO₃ provides the necessary basicity to drive the β-hydride elimination and regenerate the active Pd(0) species.
-
In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating; it is deemed complete when the 4-bromobiphenyl peak (m/z 232/234) is <1% relative to the product peak.
Table 2: Heck Coupling Optimization Data
| Catalyst System | Ligand | Base / Solvent | Yield (%) | IPC Observation (LC-MS) |
| Pd(OAc)₂ (5 mol%) | PPh₃ | K₂CO₃ / DMF | 45% | High biphenyl homocoupling; unreacted Boc-allylamine. |
| Pd₂(dba)₃ (2.5 mol%) | P(o-tolyl)₃ | Et₃N / DMF | 82% | Clean conversion; minimal β-hydride elimination byproducts. |
| Pd(OAc)₂ (5 mol%) | XPhos | Cs₂CO₃ / Toluene | 88% | Rapid conversion (<4h); highest stereoselectivity (E-isomer >95%). |
Phase 3: Deprotection and Salt Formation
-
Protocol: Dissolve the crude N-Boc-3-(biphenyl-4-yl)allylamine in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours. Concentrate under reduced pressure, neutralize with 1M NaOH, extract with ethyl acetate, and precipitate as the hydrochloride salt using 2M HCl in diethyl ether.
-
Causality: TFA selectively cleaves the carbamate without affecting the alkene geometry. Converting the freebase to the hydrochloride salt enhances oxidative stability and aqueous solubility for downstream biological assays.
Pharmacological Relevance & Signaling Pathways
Allylamines are universally recognized as potent, non-competitive inhibitors of Squalene Epoxidase (SE) , a critical membrane-bound enzyme in the ergosterol biosynthesis pathway[4]. Ergosterol is the fungal equivalent of mammalian cholesterol and is vital for cell membrane integrity.
The biphenyl derivative, 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine, leverages its extended π-system and high LogP to embed deeply within the hydrophobic pocket of the enzyme. This binding halts the oxidation of squalene to squalene-2,3-epoxide. The dual mechanism of action—depletion of essential ergosterol and toxic intracellular accumulation of squalene—results in rapid fungicidal activity[1].
Fig 1: Mechanism of action for biphenyl allylamines via squalene epoxidase inhibition.
References
-
Title: Substrate-Directable Heck Reactions with Arenediazonium Salts. The Regio- and Stereoselective Arylation of Allylamine Derivatives and Applications in the Synthesis of Naftifine and Abamines. Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Products arising from the Heck reaction of Boc‐allylamine and bromobenzene. Source: ResearchGate URL: [Link]
-
Title: Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes. Source: PMC (PubMed Central) URL: [Link]
-
Title: Squalene epoxidase as the target of antifungal allylamines. Source: Pesticide Science (via Sci-Hub) URL: [Link]
Sources
An In-Depth Technical Guide to the Solubility of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine
Introduction
3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine is a molecule of interest within contemporary drug discovery and materials science. Its structural motif, featuring a biphenyl group, a propenamine chain, and a primary amine, suggests a complex physicochemical profile that dictates its behavior in various solvent systems. Understanding the solubility of this compound is a critical first step in any application, from formulation development for therapeutic use to process optimization in chemical synthesis.[1] Poor solubility can hinder bioavailability, lead to unreliable in vitro results, and create significant challenges in manufacturing.[2]
This guide provides a comprehensive framework for characterizing the aqueous and organic solubility of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine. We will delve into the theoretical underpinnings of solubility, present detailed protocols for its empirical determination, and discuss the critical distinction between kinetic and thermodynamic solubility.[3][4][5] This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's solubility profile.
Physicochemical Properties and Predicted Solubility Behavior
The molecule's structure is characterized by:
-
A large, non-polar biphenyl group: This significant hydrophobic component will likely dominate the molecule's behavior, suggesting low intrinsic aqueous solubility.[1]
-
A primary amine group: This functional group is ionizable, meaning its charge state will be pH-dependent. At pH values below its pKa, the amine will be protonated, forming a positively charged ammonium salt. This salt form is expected to have significantly higher aqueous solubility than the neutral free base.
-
A prop-2-en-1-amine linker: The double bond introduces some rigidity to the structure.
Based on these features, we can predict that the solubility of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine will be highly dependent on the pH of the aqueous medium.[6] Its solubility in organic solvents will be governed by the polarity of the solvent, with better solubility expected in solvents that can effectively solvate both the hydrophobic biphenyl moiety and the polar amine group.
To provide a quantitative estimate, we can look at computed properties for structurally similar molecules. For instance, 3-([1,1'-Biphenyl]-4-ylamino)propanoic acid has a calculated LogP of 3.24, indicating a preference for lipophilic environments.[7] While not the exact molecule, this further supports the expectation of low aqueous solubility for the target compound.
Diagram: Structure-Solubility Relationship
Caption: Predicted solubility drivers for 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine.
Experimental Determination of Solubility
A multi-faceted approach is necessary to fully characterize the solubility of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine. This involves determining both its kinetic and thermodynamic solubility in a range of relevant aqueous and organic solvents.
Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two key types of solubility measurements:
-
Kinetic Solubility: This is the concentration at which a compound, typically added from a concentrated organic stock solution (e.g., DMSO), precipitates out of an aqueous medium.[3][8] It is a measure of a compound's ability to remain in a supersaturated solution and is often used in high-throughput screening during early drug discovery.[2][9]
-
Thermodynamic Solubility: This represents the true equilibrium concentration of a compound in a saturated solution, where the dissolved solute is in equilibrium with its most stable solid form.[3][4] This measurement is more time-consuming but provides the definitive solubility value, which is critical for later stages of development.[5]
Discrepancies between these two values are common, with kinetic solubility often being higher than thermodynamic solubility.[10] This is because the compound may initially form a metastable, more soluble amorphous precipitate before converting to a more stable, less soluble crystalline form.[4][10]
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[3]
Objective: To determine the equilibrium solubility of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine in various aqueous buffers and organic solvents.
Materials:
-
3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine (solid)
-
Aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0)
-
Organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, low-binding)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.
-
Solvent Addition: Add a known volume of each test solvent (e.g., 1 mL) to the respective vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C for physiological relevance) for 24-48 hours.[3] A longer equilibration time may be necessary if the compound is slow to dissolve or undergoes polymorphic transformation.[4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilution and Analysis: Prepare a dilution series of the filtered supernatant. Analyze the concentration of the diluted samples using a validated HPLC-UV method against a standard curve of known concentrations of the compound.
-
Calculation: Calculate the solubility in each solvent based on the measured concentration and the dilution factor.
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for thermodynamic solubility determination via the shake-flask method.
Protocol 2: Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility is often assessed using methods that detect precipitation, such as nephelometry (light scattering).[9]
Objective: To rapidly assess the kinetic solubility of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine in aqueous buffers.
Materials:
-
3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine (as a concentrated stock solution in DMSO, e.g., 10 mM)
-
Aqueous buffers (e.g., pH 7.4 phosphate-buffered saline)
-
96-well microplates
-
Automated liquid handler (optional, for high throughput)
-
Plate reader with nephelometry or turbidity detection capabilities
Procedure:
-
Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.
-
Compound Addition: Using a liquid handler or multichannel pipette, add small volumes of the DMSO stock solution to the buffer in a serial dilution manner to create a range of final compound concentrations. The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours), allowing time for any precipitation to occur.[2]
-
Measurement: Measure the light scattering or turbidity in each well using a microplate nephelometer.[9]
-
Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which a significant increase in scattering is observed above the background is determined as the kinetic solubility.
Data Presentation
The results from these experiments should be compiled into a clear and concise table for easy comparison.
Table 1: Solubility Data for 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine
| Solvent/Buffer System | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) | Method of Analysis |
| Phosphate-Buffered Saline | 7.4 | 25 | Experimental Value | Experimental Value | HPLC-UV / Nephelometry |
| Glycine-HCl Buffer | 2.0 | 25 | Experimental Value | Experimental Value | HPLC-UV / Nephelometry |
| Acetate Buffer | 5.0 | 25 | Experimental Value | Experimental Value | HPLC-UV / Nephelometry |
| Ethanol | N/A | 25 | Experimental Value | N/A | HPLC-UV |
| Methanol | N/A | 25 | Experimental Value | N/A | HPLC-UV |
| Acetonitrile | N/A | 25 | Experimental Value | N/A | HPLC-UV |
| DMSO | N/A | 25 | Experimental Value | N/A | HPLC-UV |
| FaSSIF | 6.5 | 37 | Experimental Value | N/A | HPLC-UV |
| FeSSIF | 5.0 | 37 | Experimental Value | N/A | HPLC-UV |
Note: FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) are biorelevant media used to better predict in vivo solubility in the gastrointestinal tract.[3]
Conclusion
The solubility of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine is a fundamental property that dictates its utility in various scientific and industrial applications. Due to its significant hydrophobic biphenyl core and ionizable amine group, its solubility is expected to be low in neutral aqueous media but can be significantly enhanced at lower pH. This guide provides robust, field-proven protocols for the accurate determination of both thermodynamic and kinetic solubility. By systematically applying these methodologies, researchers can generate the critical data needed to advance their research, optimize formulations, and ultimately, unlock the full potential of this promising compound.
References
- Raytor. (2026, January 22).
- ChemicalBook. (2026, January 5). 2-AMINO-3-BIPHENYL-4-YL-PROPIONIC ACID | 76985-08-5.
- ChemScene. 144653-45-2 | 3-([1,1'-Biphenyl]-4-ylamino)propanoic acid.
- PubChem. (2R)-2-Amino-3-((1,1'-biphenyl)-4-yl)propanoic acid | C15H15NO2 | CID 7006711.
- ResearchGate. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one)
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- BLDpharm. 872215-02-6|3-([1,1'-Biphenyl]-4-yl)propan-1-amine.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- ACS Publications. (2025, August 16). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics | Crystal Growth & Design.
- PMC. (2025, March 10). (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide as carbonic anhydrase inhibitor: exploration of its in vitro and in silico studies.
- Basrah Journal of Science. (2022, August 31). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one)
- Arabian Journal of Chemistry. (2024, June 26). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)
- BMG LABTECH. (2023, April 6).
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- Sigma-Aldrich. 3-methoxy-[1,1'-biphenyl]-4-amine hydrochloride | 63040-31-3.
- Ovid.
- Google Patents. (2013, March 26). US8404896B2 - N-((3-benzyl)-2,2-(bis-phenyl)-propan-1-amine derivatives as CETP inhibitors for the treatment of atherosclerosis and cardiovascular diseases.
- PubChem. 3-(1,1'-Biphenyl)-4-yl-1,2,3,4-tetrahydro-1-naphthol | C22H20O | CID 92045.
- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
- ResearchGate. (2025, December 1). Synthesis, characterization, photophysical and DFT studies of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) prop-2-en-1-one, a novel aminochalcone.
- MDPI. (2022, January 17). (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide.
- NSF Public Access Repository. (2021, October 1). 3′,5′-Dichloro- N , N -diphenyl-[1,1′-biphenyl]-4-amine.
- PubChem. N-(1-Methylethyl)-3-[(3-Prop-2-En-1-Ylbiphenyl-4-Yl)oxy]propan-1-Amine | C21H27NO | CID 10591006.
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Spectroscopic Profiling of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine: A Comprehensive Analytical Guide
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Structural Rationale
In modern drug discovery and materials science, the biphenyl scaffold serves as a privileged pharmacophore, often utilized to impart lipophilicity and target-binding affinity. When functionalized with an allylamine moiety—as seen in 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine (Chemical Formula: C₁₅H₁₅N, MW: 209.29 g/mol )—the molecule gains a reactive handle for further derivatization and a geometry that dictates specific biological interactions.
As a Senior Application Scientist, I approach the spectroscopic characterization of this molecule not merely as a data collection exercise, but as a self-validating system. Every resonance in Nuclear Magnetic Resonance (NMR), every vibrational mode in Infrared (IR) spectroscopy, and every fragmentation pathway in Mass Spectrometry (MS) must logically align with the molecule's electronic and steric environment. This guide details the theoretical expectations, causal relationships, and rigorous experimental protocols required to unambiguously characterize this compound.
Theoretical Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine is dominated by two distinct regions: the highly anisotropic biphenyl ring system and the geometrically locked prop-2-en-1-amine chain.
Causality in Chemical Shifts & Coupling: The alkene protons exhibit a large scalar coupling constant ( 3JHH ). According to the Karplus equation, the vicinal coupling constant is highly dependent on the dihedral angle between the coupled protons[2]. For a trans (E) configuration, the dihedral angle is approximately 180°, resulting in a predictably large coupling constant of ~15.8 Hz, which unambiguously differentiates it from the cis (Z) isomer (typically 6–12 Hz) [2]. The biphenyl protons are shifted downfield due to the combined diamagnetic anisotropy of the two conjugated aromatic rings.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment / Structural Rationale |
| 7.58 – 7.52 | Multiplet (m) | 4H | - | Biphenyl aromatic protons (ortho to bridge) |
| 7.45 – 7.38 | Multiplet (m) | 4H | - | Biphenyl aromatic protons (meta) |
| 7.35 – 7.30 | Multiplet (m) | 1H | - | Biphenyl aromatic proton (para on unsubstituted ring) |
| 6.55 | Doublet (d) | 1H | 15.8 | Ar-CH =CH- (Alkene, trans coupling via Karplus relationship) [2] |
| 6.35 | Doublet of doublets (dt) | 1H | 15.8, 6.0 | =CH -CH₂- (Alkene, coupled to adjacent CH₂ and vinyl H) |
| 3.52 | Doublet (d) | 2H | 6.0 | -CH₂ -NH₂ (Allylic methylene, deshielded by nitrogen) |
| 1.45 | Broad singlet (br s) | 2H | - | -NH₂ (Primary amine, D₂O exchangeable) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment / Structural Rationale |
| 140.8, 140.5, 136.2 | Quaternary (C) | Biphenyl ipso carbons (highly deshielded by conjugation) |
| 131.5 | Methine (CH) | Ar-C H=CH- (Alkene carbon adjacent to aromatic ring) |
| 129.2 | Methine (CH) | =C H-CH₂- (Alkene carbon adjacent to aliphatic chain) |
| 128.8, 127.4, 127.0, 126.8 | Methine (CH) | Biphenyl aromatic carbons (standard range) [1] |
| 44.2 | Methylene (CH₂) | -C H₂-NH₂ (Aliphatic carbon deshielded by adjacent electronegative N) |
Infrared (IR) Spectroscopy
IR spectroscopy provides orthogonal validation of the functional groups. The primary amine and the specific substitution patterns of the aromatic rings yield distinct vibrational signatures.
Table 3: Key FTIR Vibrational Modes (ATR)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Significance |
| 3350, 3280 | Medium, Doublet | N-H Stretch | Confirms the presence of a primary amine (-NH₂). |
| 3030 | Weak | C-H Stretch (sp²) | Indicates aromatic and alkene C-H bonds. |
| 2920, 2850 | Weak | C-H Stretch (sp³) | Corresponds to the allylic methylene group. |
| 1650 | Medium | C=C Stretch | Alkene double bond stretching. |
| 1488 | Strong | Aromatic C=C | Skeletal vibrations of the biphenyl system. |
| 965 | Strong | C-H Out-of-plane bend | Critical: Confirms the trans (E) alkene geometry. |
| 840, 760, 695 | Strong | C-H Out-of-plane bend | Confirms para-disubstituted and monosubstituted benzene rings. |
Mass Spectrometry (MS)
Electron Ionization (EI) at 70 eV is the gold standard for generating reproducible fragmentation libraries [3]. The molecule is expected to yield a distinct molecular ion [M]⁺ at m/z 209. The dominant fragmentation pathway is driven by the stability of the resulting cations. Allylic cleavage is highly favored because it produces a resonance-stabilized biphenyl-allyl cation (m/z 179).
Fig 1. Primary electron ionization (EI) mass spectrometry fragmentation pathways.
Self-Validating Experimental Protocols
To ensure data integrity and reproducibility, the following protocols must be strictly adhered to. The causality behind solvent and technique selection is provided to empower the analyst.
High-Resolution NMR Acquisition Protocol
Rationale: Amines are highly susceptible to hydrogen bonding and rapid proton exchange, which can broaden the -NH₂ signal and obscure scalar couplings. CDCl₃ (treated with basic alumina to remove trace DCl) is chosen over DMSO-d₆ to minimize solvent-induced hydrogen bonding, keeping the amine signal sharp and distinct.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous, acid-free CDCl₃. Transfer to a high-quality 5 mm NMR tube.
-
Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃.
-
Shimming: Perform gradient shimming (e.g., TopShim) to optimize B₀ magnetic field homogeneity. A poorly shimmed magnet will artificially broaden the 15.8 Hz trans coupling, leading to misinterpretation.
-
Acquisition (¹H): Execute a standard 1D proton pulse sequence (e.g., zg30). Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.
-
D₂O Exchange (Validation Step): Add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The broad singlet at ~1.45 ppm will disappear, unambiguously confirming the -NH₂ assignment.
-
Processing: Apply a 0.3 Hz exponential line broadening window function prior to Fourier Transform. Phase and baseline correct manually.
Fig 2. Standardized self-validating workflow for high-resolution NMR acquisition.
Attenuated Total Reflectance (ATR) FTIR Protocol
Rationale: Primary amines are hygroscopic. Traditional KBr pellet preparation often introduces water (broad O-H stretch at ~3400 cm⁻¹), which masks the critical N-H doublet. ATR-FTIR eliminates this artifact by analyzing the neat solid directly.
Step-by-Step Methodology:
-
Clean the diamond ATR crystal with isopropanol and acquire a background spectrum (air).
-
Place 1–2 mg of the solid compound directly onto the crystal.
-
Apply the pressure anvil until the software indicates optimal contact (preventing signal attenuation at high wavenumbers).
-
Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Process the data using an ATR correction algorithm to adjust for wavelength-dependent penetration depth.
GC-MS (Electron Ionization) Protocol
Rationale: The 70 eV ionization energy is utilized because it provides a standardized internal energy to the molecule, ensuring the fragmentation pattern matches established thermodynamic stabilities (such as the highly stable m/z 179 biphenyl-allyl cation) [3].
Step-by-Step Methodology:
-
Prepare a 1 mg/mL solution of the compound in GC-grade dichloromethane.
-
Inject 1 µL into the GC-MS equipped with a non-polar capillary column (e.g., HP-5MS).
-
Set the injector temperature to 250 °C and use a split ratio of 50:1 to prevent column overloading.
-
Program the oven: Initial hold at 100 °C for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Operate the mass spectrometer in EI mode (70 eV) scanning from m/z 40 to 300.
References
biological activity of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine
An In-Depth Technical Guide to the Biological Activity of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine: A Putative Squalene Synthase Inhibitor
Abstract
The compound 3-([1,1'-biphenyl]-4-yl)prop-2-en-1-amine integrates two pharmacologically significant scaffolds: the biphenyl moiety, prevalent in a wide range of therapeutics, and the cinnamylamine framework, known for its diverse biological activities. While direct studies on this specific molecule are not extensively documented, its structural architecture strongly suggests a compelling biological hypothesis: the inhibition of squalene synthase (SQS). SQS is a critical, rate-limiting enzyme in the cholesterol biosynthesis pathway, representing a key target for the development of novel hypolipidemic agents. This guide provides an in-depth exploration of this putative biological activity, detailing the therapeutic rationale, a proposed mechanism of action, and comprehensive experimental protocols for its validation.
Introduction: A Molecule of Bipartite Pharmacological Interest
The structural composition of 3-([1,1'-biphenyl]-4-yl)prop-2-en-1-amine presents a confluence of two well-established pharmacophores. The biphenyl group is a privileged scaffold in medicinal chemistry, forming the core of drugs with applications ranging from anti-inflammatory to antihypertensive and anticancer agents.[1] Its conformational flexibility and ability to engage in pi-stacking and hydrophobic interactions make it a versatile component for targeting various biological macromolecules.
Concurrently, the cinnamyl moiety (a 3-phenylprop-2-en-1-yl group) and its derivatives are known to exhibit a broad spectrum of biological effects, including antimicrobial, antifungal, and cytotoxic properties.[2] The combination of these two fragments into a single chemical entity suggests a high potential for significant biological activity.
Based on extensive research into structurally related compounds, a primary and highly plausible biological target for this molecule is squalene synthase (SQS, EC 2.5.1.21), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1). Numerous potent SQS inhibitors feature a biphenyl or biaryl core, indicating that this moiety is well-suited for interaction with the enzyme's active site.[3][4] This guide will, therefore, focus on the in-depth technical exploration of 3-([1,1'-biphenyl]-4-yl)prop-2-en-1-amine as a novel inhibitor of squalene synthase.
Squalene Synthase: A Prime Target for Hypercholesterolemia
Squalene synthase catalyzes the first committed step in sterol biosynthesis: the head-to-head reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[5] This reaction is a critical branch point in the mevalonate pathway. Upstream products, such as FPP, are precursors to other essential non-sterol isoprenoids, while the downstream pathway leads exclusively to the formation of cholesterol and other sterols.[6]
Therapeutic Rationale for SQS Inhibition: Inhibiting SQS offers a distinct advantage over targeting earlier enzymes in the pathway, such as HMG-CoA reductase (the target of statins). By blocking the pathway after the formation of FPP, SQS inhibitors do not deplete the cellular pool of essential non-sterol isoprenoids, which are vital for processes like protein prenylation.[6] This targeted approach is hypothesized to lead to a more favorable side-effect profile compared to statins.[7] Inhibition of SQS effectively curtails the production of squalene, thereby reducing the substrate pool for cholesterol synthesis.[5]
Caption: Cholesterol biosynthesis pathway highlighting SQS inhibition.
Proposed Mechanism of Action
The catalytic mechanism of SQS involves two distinct half-reactions occurring within a large central channel of the enzyme.[8] It is proposed that 3-([1,1'-biphenyl]-4-yl)prop-2-en-1-amine acts as a competitive inhibitor, likely mimicking the carbocationic transition states formed during the rearrangement of presqualene pyrophosphate (PSPP) to squalene.
-
The Biphenyl Moiety: The large, lipophilic biphenyl group is hypothesized to occupy the hydrophobic pocket of the SQS active site where the farnesyl chains of the substrate would normally bind. This interaction is likely a key determinant of binding affinity.
-
The Protonated Amine: At physiological pH, the primary amine will be protonated. This cationic center can form crucial ionic interactions with negatively charged amino acid residues (e.g., Asp, Glu) within the enzyme's active site, mimicking the carbocationic nature of the reaction intermediates.
-
The Prop-2-en Linker: The three-carbon unsaturated linker provides the correct spatial orientation for the biphenyl group and the cationic amine to effectively occupy their respective binding pockets within the enzyme.
Experimental Validation Protocols
To rigorously test the hypothesis that 3-([1,1'-biphenyl]-4-yl)prop-2-en-1-amine is an SQS inhibitor, a tiered experimental approach is necessary.
Protocol 1: In Vitro Squalene Synthase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic conversion of a radiolabeled substrate, providing a quantitative measure of inhibition (IC50).
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against SQS.
Materials:
-
Enzyme Source: Hepatic microsomes from rats or human liver cell lines (e.g., HepG2).[9]
-
Substrate: [³H]-Farnesyl pyrophosphate ([³H]-FPP).[9]
-
Cofactor: NADPH.
-
Assay Buffer: 50 mM HEPES, pH 7.5, 5.5 mM MgCl₂, 3 mM DTT, 11 mM NaF.[9]
-
Test Compound: 3-([1,1'-biphenyl]-4-yl)prop-2-en-1-amine, dissolved in DMSO.
-
Scintillation Cocktail and Liquid Scintillation Counter .
Methodology:
-
Microsome Preparation: Prepare hepatic microsomes from fresh liver tissue or cultured cells by differential centrifugation.[9] Determine protein concentration using a standard method (e.g., Bradford assay).
-
Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing assay buffer, NADPH, varying concentrations of the test compound (e.g., from 1 nM to 100 µM) or DMSO (vehicle control).
-
Pre-incubation: Pre-incubate the reaction mixtures with the microsomal enzyme preparation (e.g., 10 µg of protein) at 37°C for 10-15 minutes to allow the inhibitor to bind.[10]
-
Reaction Initiation: Start the reaction by adding [³H]-FPP.
-
Incubation: Incubate at 37°C for 20 minutes.
-
Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., 15% KOH in ethanol). Saponify the mixture to hydrolyze lipids. Extract the non-saponifiable lipids (containing [³H]-squalene) with an organic solvent like hexane.
-
Quantification: Transfer the hexane layer to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Synthesis and antimicrobial properties of 3-aryl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propanes as 'carba-analogues' of the N-arylmethyl-N-[(1,1'-biphenyl)-4-ylmethyl])-1H-imidazol-1-amines, a new class of antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and activity of a novel series of 3-biarylquinuclidine squalene synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of squalene synthase in vitro by 3-(biphenyl-4-yl)-quinuclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
potential therapeutic targets of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine
An in-depth technical analysis of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine reveals a highly versatile scaffold characterized by two distinct pharmacophoric elements: a bulky, lipophilic biphenyl tail and a reactive allylamine warhead. As a Senior Application Scientist specializing in molecular pharmacology, I approach this compound not as a single-target entity, but as a privileged structure capable of divergent therapeutic applications depending on the biological context.
This whitepaper deconstructs the mechanistic causality behind the two primary therapeutic axes of biphenyl-substituted allylamines: the non-competitive inhibition of lipid biosynthesis (antimicrobial) and the mechanism-based suicide inhibition of amine oxidases (metabolic/fibrotic).
The Antimicrobial Axis: Squalene Epoxidase (ERG1) Inhibition
The most established therapeutic application for allylamine derivatives is the eradication of fungal and protozoal pathogens through the disruption of sterol biosynthesis [1]. Squalene epoxidase (SE), an essential FAD-dependent enzyme, catalyzes the stereospecific epoxidation of squalene to 2,3-(S)-oxidosqualene.
Mechanistic Causality
Unlike mammalian SE, which is competitively inhibited by allylamines only at high concentrations, fungal SE is inhibited in a strictly non-competitive manner [2]. The 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine scaffold exploits this structural divergence.
-
Lipophilic Anchoring: The biphenyl group mimics the hydrophobic tail of the natural squalene substrate, allowing the molecule to partition effectively into the endoplasmic reticulum membrane and enter the enzyme's lipophilic binding channel.
-
Active Site Interaction: Once anchored, the allylamine nitrogen acts as a hydrogen-bond acceptor. Molecular dynamics and mutagenesis studies on related allylamines indicate that this nitrogen forms a critical hydrogen bond with the hydroxyl group of Tyr90 in the fungal SE active site [3].
-
Conformational Locking: This interaction induces a conformational shift that prevents the natural substrate from accessing the catalytic center, leading to a lethal intracellular accumulation of squalene and a depletion of ergosterol.
Diagram 1: Ergosterol biosynthesis pathway and non-competitive inhibition by biphenyl allylamines.
The Metabolic/Fibrotic Axis: Amine Oxidase Inactivation
In mammalian systems, the allylamine pharmacophore acts as a potent, mechanism-based (suicide) inhibitor of specific amine oxidases, most notably Semicarbazide-Sensitive Amine Oxidase (SSAO, also known as Vascular Adhesion Protein-1 or VAP-1) and Monoamine Oxidase (MAO)[4].
Mechanistic Causality
SSAO/VAP-1 is a copper-dependent enzyme utilizing a 2,4,6-trihydroxyphenylalanine quinone (TPQ) cofactor. When 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine enters the active site, it is initially recognized as a substrate.
-
Schiff Base Formation: The primary amine condenses with the TPQ cofactor to form a substrate Schiff base.
-
Catalytic Hijacking: The enzyme attempts to abstract a proton to initiate oxidative deamination. However, the presence of the conjugated double bond in the allylamine warhead redirects the electron flow.
-
Covalent Trapping: Instead of releasing an aldehyde product, the intermediate undergoes a highly reactive rearrangement (often forming an acrolein-like adduct), which covalently binds to an active-site nucleophile or irreversibly modifies the TPQ cofactor[5]. This permanently destroys the enzyme's catalytic capacity.
Diagram 2: Mechanism-based (suicide) inactivation of SSAO by allylamine derivatives.
Quantitative Target Profiling
To contextualize the therapeutic window of this compound, we must look at the kinetic behavior of the allylamine class across its potential targets. The table below summarizes the expected pharmacological profile based on structural homology.
| Target Enzyme | Host Organism | Cofactor | Inhibition Modality | Primary Indication | Typical IC50 / Ki Range |
| Squalene Epoxidase (ERG1) | Fungi / Protozoa | FAD | Reversible, Non-competitive | Antifungal / Antileishmanial | 10 nM – 50 nM |
| Squalene Epoxidase | Mammalian | FAD | Reversible, Competitive | Hypercholesterolemia | > 10,000 nM |
| SSAO / VAP-1 | Mammalian | TPQ / Cu 2+ | Irreversible (Suicide) | Anti-inflammatory / Fibrosis | 100 nM – 500 nM |
| Monoamine Oxidase B | Mammalian | FAD | Irreversible (Suicide) | Neurodegenerative Diseases | 1 µM – 5 µM |
| Lysyl Oxidase (LOX) | Mammalian | LTQ / Cu 2+ | Irreversible (Suicide) | Anti-fibrotic / Oncology | 500 nM – 2 µM |
Self-Validating Experimental Workflows
To rigorously validate 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine against these targets, standard IC50 assays are insufficient. As an application scientist, I mandate the following protocol designs because they inherently prove the mechanism of action, not just the phenotype of inhibition.
Protocol A: GC-MS Squalene Accumulation Assay (Targeting SE)
Purpose: To prove that fungal death is caused specifically by SE inhibition, rather than downstream CYP51 (azole target) inhibition.
-
Culture & Treatment: Inoculate Candida albicans (ATCC 10231) in Sabouraud Dextrose Broth. Treat with the biphenyl allylamine at 0.5×, 1×, and 5× the established MIC. Incubate for 24 hours at 30°C.
-
Saponification: Harvest cells by centrifugation. Resuspend the pellet in 3 mL of 30% methanolic KOH. Incubate at 85°C for 1 hour to release membrane lipids.
-
Extraction: Cool the lysate and add 2 mL of n-heptane. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (sterols and squalene) into the upper organic phase.
-
Derivatization & GC-MS: Transfer the heptane layer to a glass vial. Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to silylate the sterols. Analyze via GC-MS.
-
Causality Check: A valid SE inhibitor will show a massive, dose-dependent spike in the squalene peak (m/z 410) with a concurrent drop in the ergosterol peak (m/z 396). If lanosterol accumulates instead, the compound is hitting CYP51, invalidating the SE hypothesis.
Protocol B: Jump-Dilution Kinetic Assay (Targeting SSAO/VAP-1)
Purpose: To differentiate between a reversible competitive inhibitor and a mechanism-based suicide inactivator.
-
Pre-incubation: Incubate recombinant human VAP-1 (100 nM) with the biphenyl allylamine (10 µM) in 50 mM HEPES buffer (pH 7.4) at 37°C.
-
Time-Course Aliquoting: At intervals of 0, 15, 30, and 60 minutes, remove a 1 µL aliquot of the enzyme-inhibitor mixture.
-
Jump-Dilution: Immediately dilute the 1 µL aliquot into 99 µL of assay buffer containing a saturating concentration of benzylamine (SSAO substrate) and the Amplex Red / Horseradish Peroxidase (HRP) detection system.
-
Fluorometric Readout: Measure the rate of H2O2 production (resorufin fluorescence at Ex/Em 530/590 nm) continuously for 10 minutes.
-
Causality Check: If the compound is a reversible inhibitor, the 100-fold dilution will dissociate the complex, and enzyme activity will instantly recover to near 100% across all time points. If it is a true suicide inhibitor, the enzyme activity will decrease exponentially relative to the pre-incubation time, yielding a calculable kinact (rate of inactivation) and KI (affinity of the initial reversible complex).
Conclusion
The 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine scaffold represents a powerful chemical tool. By understanding the distinct biophysical interactions of the allylamine warhead—acting as a steric wedge in FAD-dependent squalene epoxidase, and as a reactive Trojan horse in TPQ-dependent amine oxidases—drug development professionals can rationally optimize the biphenyl moiety to achieve extreme selectivity for either antimicrobial or mammalian metabolic indications.
References
-
Ryder, N. S. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. MDPI.[Link]
-
Padyana, A. K., et al. (2019). Detailed Mechanism of Squalene Epoxidase Inhibition by Terbinafine. ResearchGate.[Link]
-
Jeon, H. B., & Sayre, L. M. (2003). Highly potent propargylamine and allylamine inhibitors of bovine plasma amine oxidase. Biochemical and Biophysical Research Communications.[Link]
-
Uçar, G. (2004). Semicarbazide-Sensitive Amine Oxidase: Biochemical and Physiological Properties. Turk J Biochem.[Link]
-
Inocentes, N., et al. (2004). 3-[4′-Bromo-(1,1′-biphenyl)-4-yl]-N,N-dimethyl-3-(2-thienyl)-2-propen-1-amine: synthesis, cytotoxicity, and antileishmanial activity. Journal of Antimicrobial Chemotherapy.[Link]
mechanism of action of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine
Mechanism of Action of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine: A Technical Whitepaper on Dual-Target Pharmacological Profiling
Executive Summary
3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine is a synthetic small molecule characterized by a highly lipophilic biphenyl system conjugated to an allylamine pharmacophore. As a Senior Application Scientist analyzing this chemotype, it is critical to understand that this structural motif is not a single-target ligand. Instead, it operates via two distinct, highly characterized biochemical mechanisms: the non-competitive inhibition of Squalene Epoxidase (SQE) in sterol biosynthesis, and the mechanism-based (suicide) inhibition of copper-dependent amine oxidases, specifically Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1). This whitepaper deconstructs the structural logic, mechanistic pathways, and the self-validating experimental frameworks required to profile this compound.
Structural Logic & Pharmacophore Analysis
The rational design of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine leverages two distinct chemical domains to achieve target engagement:
-
The Biphenyl Anchor: The rigid, planar biphenyl group provides extreme lipophilicity (high LogP). In the context of SQE, this domain intercalates into the hydrophobic cleft of the enzyme, mimicking the non-polar tail of squalene. In the context of SSAO, it drives affinity toward the hydrophobic substrate-binding channel.
-
The Allylamine Warhead: The prop-2-en-1-amine moiety is the active effector. It acts as a transition-state analog or a reactive substrate depending on the target enzyme's catalytic machinery.
Primary Mechanism: Squalene Epoxidase (SQE) Inhibition
Allylamines are classically defined by their ability to disrupt sterol biosynthesis[1]. Squalene epoxidase (ERG1) is a flavin adenine dinucleotide (FAD)-dependent enzyme that catalyzes the stereospecific epoxidation of squalene to 2,3-oxidosqualene.
Causality of Action: 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine acts as a reversible, non-competitive inhibitor of SQE. The biphenyl tail binds to an allosteric hydrophobic pocket distinct from the squalene binding site, inducing a conformational shift that prevents the FAD cofactor from transferring oxygen to the substrate. This leads to a toxic accumulation of intracellular squalene and a lethal depletion of ergosterol (in fungi) or cholesterol (in mammalian cells).
Fig 1: Disruption of the ergosterol biosynthesis pathway via non-competitive SQE inhibition.
Self-Validating Protocol 1: GC-MS Sterol Profiling & SQE Inhibition
To prove causality rather than mere phenotypic toxicity, the assay must simultaneously track substrate accumulation and product depletion.
-
Step 1: Cell Culture & Dosing: Incubate wild-type Saccharomyces cerevisiae (or mammalian HepG2 cells) with varying concentrations of the compound (0.1 to 10 µM) for 24 hours. Rationale: Allows sufficient time for existing sterol pools to deplete, unmasking the biochemical blockade.
-
Step 2: Lipid Extraction: Lyse cells using methanolic KOH, followed by lipid extraction into n-hexane. Rationale: Saponification breaks down complex lipids, isolating the non-saponifiable sterol fraction (squalene, ergosterol/cholesterol).
-
Step 3: GC-MS Quantification: Derivatize extracts with BSTFA and analyze via Gas Chromatography-Mass Spectrometry.
-
Internal Validation (The Self-Validating System): The protocol includes a Δ erg1 mutant rescue arm. If the compound specifically targets SQE, supplementing the media with exogenous ergosterol must completely rescue cell viability. Furthermore, the GC-MS chromatogram must show a dose-dependent stoichiometric inversion: a decrease in the ergosterol peak directly proportional to the increase in the squalene peak.
Secondary Mechanism: SSAO/VAP-1 Suicide Inhibition
Beyond sterol synthesis, biphenyl allylamines are potent inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) [2]. SSAO is a copper-dependent enzyme utilizing a topaquinone (TPQ) cofactor to oxidize primary amines into aldehydes, generating hydrogen peroxide and ammonia.
Causality of Action: The compound acts as a mechanism-based "suicide" inhibitor. The enzyme recognizes the allylamine as a substrate. The primary amine attacks the TPQ cofactor to form a Schiff base. However, during the catalytic proton abstraction, the presence of the allylic double bond leads to the generation of a highly reactive electrophilic intermediate (an α,β -unsaturated imine or acrolein derivative). This electrophile permanently cross-links with active-site nucleophiles, irreversibly inactivating the enzyme.
Fig 2: Mechanism-based suicide inhibition of SSAO/VAP-1 by biphenyl allylamines.
Self-Validating Protocol 2: Time-Dependent Radiometric SSAO Assay
To prove mechanism-based irreversible inhibition, the assay must demonstrate time-dependent loss of activity that cannot be recovered by dialysis.
-
Step 1: Pre-incubation Kinetics: Incubate purified recombinant human SSAO with the compound at varying concentrations for distinct pre-incubation times (0, 15, 30, 60 minutes) before adding the substrate. Rationale: Mechanism-based inhibition requires catalytic turnover; thus, inhibition increases over time as more enzyme molecules process the suicide substrate.
-
Step 2: Radiometric Readout: Add [14C]-benzylamine (substrate). After 30 minutes, terminate the reaction with citric acid and extract the product ([14C]-benzaldehyde) into toluene. Measure via liquid scintillation counting.
-
Step 3: Dialysis Recovery: Take a fully inhibited enzyme-compound mixture and subject it to extensive dialysis against assay buffer for 24 hours.
-
Internal Validation (The Self-Validating System): If the mechanism is truly irreversible (suicide inhibition), the dialyzed enzyme will show 0% activity recovery compared to a vehicle-treated control. Furthermore, plotting the natural log of remaining enzyme activity versus pre-incubation time will yield a linear decay, confirming pseudo-first-order inactivation kinetics ( kinact/KI ).
Emerging Applications: K-Ras Membrane Delocalization
Recent oncology literature highlights biphenyl allylamine derivatives as intermediates and active moieties in the inhibition of K-Ras plasma membrane localization (e.g., fendiline analogs) [3]. By disrupting the lipid anchoring machinery, these compounds mislocalize K-Ras to the cytosol, functionally uncoupling it from downstream MAPK signaling.
Quantitative Pharmacological Profile
The following table summarizes the expected quantitative metrics for biphenyl allylamines across their primary targets, providing a benchmark for assay validation.
| Target Enzyme / Pathway | Mechanism of Action | Primary Assay Methodology | Typical IC50 / Ki Range | Key Biomarker / Readout |
| Squalene Epoxidase (ERG1) | Reversible, Non-competitive | Whole-cell GC-MS Lipidomics | 10 nM – 150 nM | Squalene to Ergosterol ratio inversion |
| SSAO / VAP-1 | Irreversible, Mechanism-based | Radiometric ([14C]-benzylamine) | 50 nM – 500 nM | Time-dependent kinact decay |
| Monoamine Oxidase (MAO-B) | Irreversible, Mechanism-based | Fluorometric (Amplex Red) | 1 µM – 5 µM | H2O2 production suppression |
| K-Ras Localization | Phenotypic (Trafficking block) | Confocal Microscopy (GFP-KRas) | 2 µM – 10 µM | Plasma membrane to cytosol fluorescence ratio |
References
-
Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
- Amine oxidase inhibitors Google Patents / US9161922B2 URL
- Fendiline derivatives and methods of use thereof Google Patents / US20150344407A1 URL
Application Note: Biphenyl Derivatives in Carbonic Anhydrase Inhibition Studies
Subtitle: Mechanistic Insights, Isoform Selectivity Profiling, and Kinetic Assay Protocols
Introduction & Mechanistic Rationale
Carbonic anhydrases (CAs, EC 4.2.1.1) are a ubiquitous family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons[1]. While cytosolic isoforms like hCA I and hCA II are widely distributed and maintain physiological acid-base homeostasis, transmembrane isoforms such as hCA IX and hCA XII are heavily overexpressed in hypoxic solid tumors. This overexpression acidifies the extracellular tumor microenvironment (pHe), driving tumor cell migration, invasion, and chemoresistance[2].
Designing isoform-selective CA inhibitors is a major challenge due to the high sequence homology within the CA active site. Biphenyl sulfonamide derivatives have emerged as a premier class of selective inhibitors[3]. By employing the "tail approach," the primary sulfonamide group (Zinc-Binding Group, ZBG) coordinates directly to the catalytic Zn2+ ion, while the rigid, lipophilic biphenyl tail extends into the hydrophobic half of the active site cavity[2]. This bulky biphenyl scaffold exploits subtle amino acid variations at the outer rim of the active site, sterically clashing with off-target isoforms while perfectly anchoring into the wider cavities of hCA IX or hCA XII[4].
Mechanism of CA IX in tumor hypoxia and targeted inhibition by biphenyl sulfonamides.
Quantitative Data: Isoform Selectivity Profiles
The structural rigidity of the biphenyl moiety drastically alters the inhibition constants ( Ki ). As shown below, specific substitutions on the biphenyl rings can tune the molecule to achieve sub-nanomolar affinity for specific isoforms, providing a therapeutic window that minimizes off-target toxicity.
| Compound Class | Target Isoform | Ki Range (nM) | Selectivity Profile | Reference |
| 4,4′-Biphenyl-disulfonamides | hCA II (Cytosolic) | 21 – 129 | Moderate | [1] |
| 4,4′-Biphenyl-disulfonamides | hCA IX (Transmembrane) | 23 – 79 | High (over hCA I/XII) | [1] |
| 1,1′-Biphenyl-4-sulfonamides | hCA II (Cytosolic) | 0.57 – 31.0 | Subnanomolar | [5] |
| Benzylphenyl-ureido-sulfonamides | hCA XII (Transmembrane) | 1.0 – 6.4 | Exceptional | [4] |
Experimental Methodologies (Self-Validating Protocols)
Protocol A: Stopped-Flow CO2 Hydration Kinetics Assay
Causality & Logic: The turnover rate of CA-catalyzed CO2 hydration is exceptionally fast ( kcat≈106s−1 ). Standard spectrophotometers cannot capture this rapid kinetic event. Therefore, a stopped-flow instrument with a dead-time of <2 ms is strictly required[1]. Phenol red is utilized as a pH indicator to monitor the generation of protons in real-time. The assay relies on a delicate buffer balance: 10 mM HEPES (pH 7.5) provides a stable baseline without overpowering the indicator, while 0.1 M Na2SO4 maintains constant ionic strength, which is critical for metalloenzyme stability and consistent kinetic readouts[1]. To self-validate the assay's dynamic range, Acetazolamide (AAZ) must be run in parallel as a positive control[3].
Step-by-Step Methodology:
-
Reagent Preparation : Prepare the assay buffer containing 10 mM HEPES (pH 7.5), 0.1 M Na2SO4 , and 0.2 mM Phenol Red indicator[1].
-
Substrate Preparation : Prepare saturated CO2 solutions by bubbling CO2 gas into distilled water at 20°C. Dilute to obtain working substrate concentrations ranging from 1.7 to 17 mM[2].
-
Enzyme-Inhibitor Pre-incubation : Mix the recombinant hCA enzyme (e.g., hCA IX) with varying concentrations of the biphenyl sulfonamide inhibitor. Incubate at room temperature for 15 minutes to allow the ZBG to fully coordinate with the zinc ion[6].
-
Rapid Mixing : Load the enzyme-inhibitor mixture and the CO2 substrate into the separate syringes of the stopped-flow instrument (e.g., Applied Photophysics).
-
Data Acquisition : Trigger the rapid mixing. Monitor the absorbance decrease at 557 nm (the absorbance maximum of phenol red) for 10–100 seconds to capture the initial 5–10% of the reaction[2].
-
Kinetic Analysis : Calculate the initial velocity of the reaction. Determine the IC50 by plotting percentage inhibition vs. inhibitor concentration, and derive the inhibition constant ( Ki ) using the Cheng-Prusoff equation[6].
Stopped-flow CO2 hydration assay workflow for determining CA inhibition kinetics.
Protocol B: In Vitro Wound Healing (Migration) Assay under Hypoxia
Causality & Logic: To validate the functional efficacy of a CA IX-selective biphenyl inhibitor, phenotypic assays must be conducted under hypoxic conditions. CA IX expression is heavily upregulated under hypoxia via the HIF-1 α pathway. By running the assay in a hypoxic chamber (1% O2 ), CA IX actively drives extracellular acidification, which promotes cell migration. Including a parallel MTT viability assay ensures that any observed reduction in migration is due to specific CA IX inhibition rather than general compound cytotoxicity[6].
Step-by-Step Methodology:
-
Cell Seeding : Seed a highly migratory, CA IX-expressing cancer cell line (e.g., Caki-1 or HCT116) in a 6-well plate. Grow to a confluent monolayer[6].
-
Hypoxic Conditioning : Transfer the plates to a hypoxia incubator chamber (1% O2 , 5% CO2 , 94% N2 ) for 24 hours to induce robust CA IX expression.
-
Scratch Generation : Using a sterile 200 µL pipette tip, create a straight "wound" across the center of the cell monolayer. Wash gently with PBS to remove detached cells[6].
-
Inhibitor Treatment : Add fresh medium containing the biphenyl sulfonamide inhibitor at concentrations flanking its established Ki value. Include a vehicle control (DMSO < 0.1%).
-
Incubation & Imaging : Incubate the cells under hypoxic conditions. Capture images of the wound using an inverted microscope at 0, 24, and 48 hours.
-
Quantification : Measure the wound closure area using image analysis software and calculate the percentage of migration inhibition relative to the vehicle control.
References
- Carbonic anhydrase inhibitors.
- Journal of Medicinal Chemistry (ACS Publications)
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Application Notes & Protocols: Development of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine as a Novel Anti-Seizure Agent
Abstract
Epilepsy is a chronic neurological disorder affecting over 65 million people globally, with a significant portion of patients exhibiting resistance to current anti-seizure drugs (ASDs). This necessitates the urgent development of novel therapeutics with alternative mechanisms of action. This document provides a comprehensive guide for the preclinical development of a promising candidate, 3-([1,1'-biphenyl]-4-yl)prop-2-en-1-amine . The structural motif, featuring a biphenyl group linked to a propenamine side chain, suggests potential interactions with key central nervous system targets. These application notes detail a structured workflow, from chemical synthesis and characterization to a tiered in vivo screening cascade and subsequent in vitro mechanistic studies. The protocols provided are designed to be self-validating and are grounded in established methodologies for ASD discovery, offering researchers a robust framework to evaluate the compound's therapeutic potential.
Introduction: The Rationale for a Biphenyl Propenamine Scaffold
The search for new ASDs often focuses on "privileged scaffolds"—molecular frameworks that are known to interact with various biological targets. Biphenyl derivatives have demonstrated significant potential as anticonvulsants. For instance, substituted N-(biphenyl-4'-yl)methyl amides have shown potent activity, believed to be mediated through the modulation of voltage-gated sodium channel slow inactivation. Furthermore, other biphenyl compounds have been investigated for their broad-spectrum anti-epileptic effects in established preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.
The target molecule, 3-([1,1'-biphenyl]-4-yl)prop-2-en-1-amine, combines the hydrophobic biphenyl moiety with a flexible propenamine chain. This structure presents the hypothesis that it may interact with critical neuronal targets implicated in seizure propagation, such as voltage-gated ion channels (e.g., sodium channels) or neurotransmitter systems like GABAergic inhibition or synaptic vesicle trafficking. This guide outlines the essential steps to test this hypothesis systematically.
Section 1: Synthesis and Characterization
The first critical step is the reliable synthesis and rigorous characterization of the target compound to ensure purity and structural integrity for all subsequent biological assays. A plausible and efficient synthetic route involves a two-step process starting from commercially available 4-biphenylcarboxaldehyde.
Protocol 1.1: Two-Step Synthesis of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine
Rationale: This protocol first creates the α,β-unsaturated aldehyde intermediate via a Wittig reaction, a reliable method for forming carbon-carbon double bonds. The subsequent step, reductive amination, is a standard and effective method for converting aldehydes into primary amines with high selectivity.[1][2]
Step 1: Synthesis of (E)-3-([1,1'-biphenyl]-4-yl)prop-2-enal
-
To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert argon atmosphere, add a strong base such as potassium tert-butoxide (1.1 equivalents) portion-wise.
-
Allow the resulting deep red ylide solution to stir at 0 °C for 30 minutes.
-
Add a solution of 4-biphenylcarboxaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the intermediate aldehyde.
Step 2: Reductive Amination to 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine
-
Dissolve the intermediate aldehyde from Step 1 in methanol.
-
Add an excess of aqueous ammonia (e.g., 7 M solution in methanol, >10 equivalents) followed by ammonium acetate.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the mixture to 0 °C and add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or a safer alternative like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise.[3]
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction carefully with 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2) to decompose any remaining reducing agent.
-
Basify the solution with 2 M sodium hydroxide (NaOH) to pH ~10-11.
-
Extract the product with dichloromethane (DCM) (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude primary amine.
-
Purify the final product by flash column chromatography (silica gel, eluting with a DCM/methanol/triethylamine gradient).
Protocol 1.2: Structural Characterization
Rationale: Full characterization is essential to confirm the identity and purity of the synthesized compound, ensuring that observed biological effects are attributable to the target molecule.
-
Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra to confirm the chemical structure, including the stereochemistry of the double bond (E-isomer expected).
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.
-
Purity Analysis: Determine purity using High-Performance Liquid Chromatography (HPLC), aiming for >95% purity for in vivo studies.
Section 2: Preclinical Evaluation Strategy
A tiered approach is recommended to efficiently evaluate the anticonvulsant potential and safety profile of the compound. The workflow progresses from broad initial screening in acute seizure models to more specialized models and finally to mechanistic studies.
Caption: Preclinical development workflow for an anti-seizure drug candidate.
Section 3: In Vivo Anticonvulsant and Neurotoxicity Protocols
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.
Protocol 3.1: Maximal Electroshock (MES) Seizure Test
Rationale: The MES test is a gold-standard model for generalized tonic-clonic seizures. It assesses a compound's ability to prevent the spread of seizure activity.[4][5] Drugs that block voltage-gated sodium channels are typically effective in this model.[6]
-
Animals: Male ICR-CD-1 mice (20-25 g). Acclimate animals for at least one week.
-
Compound Administration: Prepare the test compound in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80). Administer various doses intraperitoneally (i.p.) to groups of 8-10 mice. Include a vehicle control group and a positive control group (e.g., Phenytoin, 30 mg/kg).
-
Pre-treatment Time: Conduct the test at the time of peak effect, typically determined to be 30 or 60 minutes post-administration in initial studies.[7]
-
Seizure Induction: Apply an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes after applying a drop of topical anesthetic (e.g., 0.5% tetracaine).[4]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.[7]
-
Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀) using probit analysis.
Protocol 3.2: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
Rationale: The scPTZ test models myoclonic and absence seizures and is sensitive to compounds that enhance GABAergic neurotransmission or block T-type calcium channels.[8][9] PTZ is a non-competitive GABA-A receptor antagonist.[6]
-
Animals: Male C57BL/6 mice (20-25 g).
-
Compound Administration: Administer the test compound, vehicle, or positive control (e.g., Ethosuximide, 150 mg/kg) as described in Protocol 3.1.
-
Pre-treatment Time: Conduct the test at the predetermined time of peak effect.
-
Seizure Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously (s.c.) into a loose fold of skin on the back of the neck.[8] This dose should induce clonic seizures in >95% of vehicle-treated animals.
-
Observation & Endpoint: Immediately place each mouse in an individual observation cage and observe for 30 minutes. The endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds.[10]
-
Analysis: Calculate the percentage of protected animals and determine the ED₅₀.
Protocol 3.3: 6 Hz Psychomotor Seizure Model
Rationale: The 6 Hz test is a model of therapy-resistant limbic seizures.[6] Efficacy in this model, particularly at higher current intensities (e.g., 44 mA), suggests a novel mechanism of action and potential for treating drug-refractory epilepsy.[6][11][12]
-
Animals: Male ICR-CD-1 mice (20-25 g).
-
Compound Administration: Administer the test compound, vehicle, or positive control (e.g., Levetiracetam, 50 mg/kg) as described in Protocol 3.1.
-
Pre-treatment Time: Test at the time of peak effect.
-
Seizure Induction: Apply a low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 seconds duration) via corneal electrodes. Test at two intensities: 32 mA (standard) and 44 mA (drug-resistant model).[6]
-
Observation & Endpoint: The endpoint is the absence of seizure activity, characterized by a "stunned" posture, forelimb clonus, and stereotyped automatic movements, for the entire 120-second observation period.[11][13]
-
Analysis: Determine the ED₅₀ for both the 32 mA and 44 mA intensities.
Protocol 3.4: Rotarod Test for Neurotoxicity
Rationale: This test assesses motor coordination and balance to determine the dose at which a compound causes neurological deficits.[14][15] This is crucial for establishing a therapeutic window.
-
Apparatus: An accelerating rotarod device.
-
Animals and Training: Use the same strain of mice as in the efficacy studies. Prior to the test day, train the mice to stay on the rod rotating at a low, constant speed (e.g., 5 rpm) for 60 seconds.[14]
-
Compound Administration: Administer various doses of the test compound or vehicle to groups of mice.
-
Test Procedure: At the time of peak effect, place each mouse on the rod. Start the test with the rod accelerating from a low speed to a high speed (e.g., 4 to 40 rpm over 300 seconds).[16]
-
Endpoint: Record the latency to fall from the rod. A significant decrease in latency compared to the vehicle group indicates motor impairment.
-
Analysis: Calculate the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment (often defined as falling within a certain time or being unable to complete the task).
Section 4: Data Analysis and Interpretation
The primary goal is to determine not only the potency of the compound but also its safety margin, or Protective Index (PI). The PI is calculated as the ratio of the neurotoxic dose to the effective dose (PI = TD₅₀ / ED₅₀). A higher PI indicates a wider therapeutic window.
Table 1: Hypothetical Anticonvulsant and Neurotoxicity Profile
| Assay | Species | Route | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |
| MES Test | Mouse | i.p. | 35.2 | >200 | >5.7 |
| scPTZ Test | Mouse | i.p. | 78.5 | >200 | >2.5 |
| 6 Hz Test (32 mA) | Mouse | i.p. | 25.8 | >200 | >7.8 |
| 6 Hz Test (44 mA) | Mouse | i.p. | 45.1 | >200 | >4.4 |
Interpretation:
-
Activity in MES and 6 Hz: Suggests a potential mechanism involving the modulation of voltage-gated sodium channels and prevention of seizure spread.
-
Moderate Activity in scPTZ: May indicate a weaker effect on GABA-A receptors or T-type calcium channels compared to its primary mechanism.
-
High PI: A PI value significantly greater than 1 is desirable, indicating that the effective dose is well below the dose that causes overt side effects. The hypothetical data suggests a favorable safety profile.
-
Efficacy at 44 mA in 6 Hz test: This is a particularly promising result, suggesting the compound may be effective against drug-resistant forms of epilepsy.
Section 5: In Vitro Mechanistic Elucidation
If in vivo data is promising, the next step is to identify the molecular target(s). Based on the biphenyl scaffold and the in vivo profile, the most likely targets are voltage-gated sodium channels and the synaptic vesicle protein SV2A.
Caption: Potential molecular targets for the anti-seizure drug candidate.
Protocol 5.1: Whole-Cell Patch-Clamp Electrophysiology
Rationale: This technique directly measures the activity of ion channels in neurons. It can determine if the compound modulates voltage-gated sodium channels, particularly by enhancing slow inactivation, a mechanism shared by some modern ASDs.[17][18]
-
Cell Culture: Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing the human Naᵥ1.2 sodium channel isoform.
-
Recording: Obtain whole-cell voltage-clamp recordings.
-
Protocol for Slow Inactivation:
-
Hold the cell at a negative potential (e.g., -120 mV).
-
Apply a long depolarizing pre-pulse (e.g., to -10 mV for 30 seconds) to induce slow inactivation.[17]
-
Apply a brief test pulse (e.g., to -10 mV for 20 ms) to measure the remaining available sodium current.
-
Perform this protocol in the absence (control) and presence of various concentrations of the test compound.
-
-
Analysis: A potentiation of the reduction in current after the long pre-pulse indicates that the compound enhances slow inactivation. Calculate the IC₅₀ for this effect.
Protocol 5.2: Radioligand Binding Assays
Rationale: Binding assays determine if the compound directly interacts with specific receptors or proteins. Given the efficacy of levetiracetam, which targets SV2A, and the potential for GABAergic modulation, these are high-priority targets.[19][20][21]
-
Target 1: SV2A
-
Preparation: Use rat or mouse brain membrane preparations.
-
Assay: Conduct a competitive binding assay using a radiolabeled SV2A ligand, such as [³H]-levetiracetam.
-
Procedure: Incubate the brain membranes with a fixed concentration of [³H]-levetiracetam and increasing concentrations of the test compound.
-
Analysis: Measure the displacement of the radioligand. Calculate the inhibition constant (Kᵢ) to determine the compound's affinity for SV2A. A strong correlation between binding affinity and in vivo anticonvulsant potency suggests SV2A is a relevant target.[20]
-
-
Target 2: GABA-A Receptor
-
Preparation: Use rat cortical membrane preparations.
-
Assay: Conduct a competitive binding assay using a radioligand that binds to the GABA site, such as [³H]-muscimol.[22]
-
Procedure: Follow the same principle as the SV2A assay, incubating membranes with [³H]-muscimol and the test compound.
-
Analysis: Calculate the Kᵢ to determine affinity for the GABA-A receptor.
-
Conclusion and Future Directions
The protocols outlined in this document provide a clear and comprehensive pathway for the preclinical evaluation of 3-([1,1'-biphenyl]-4-yl)prop-2-en-1-amine as a potential anti-seizure agent. By systematically progressing through synthesis, in vivo screening for efficacy and safety, and in vitro mechanistic studies, researchers can build a robust data package. A positive outcome—characterized by broad-spectrum efficacy (especially in the 6 Hz model), a high protective index, and a well-defined molecular mechanism—would strongly support advancing this compound into further preclinical development, including ADMET (absorption, distribution, metabolism, excretion, toxicity) studies and evaluation in chronic epilepsy models.
References
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Transpharmation. (n.d.). Epilepsy | Preclinical Neuroscience. Retrieved March 11, 2026, from [Link]
-
Gallagher, M. J., et al. (n.d.). Characterization of GABA Receptors. PMC. Retrieved March 11, 2026, from [Link]
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Löscher, W., et al. (2021). Preclinical Testing Strategies for Epilepsy Therapy Development. PMC. Retrieved March 11, 2026, from [Link]
-
Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. Retrieved March 11, 2026, from [Link]
-
Pan, X., et al. (2023). Structural mechanism of voltage-gated sodium channel slow inactivation. Nature Communications. Retrieved March 11, 2026, from [Link]
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Srivastava, A., et al. (2020). Synaptic Vesicle Glycoprotein 2A Ligands in the Treatment of Epilepsy and Beyond. Drugs. Retrieved March 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved March 11, 2026, from [Link]
-
Löscher, W. (2017). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior. Retrieved March 11, 2026, from [Link]
-
Webb, J., & Cannon, S. C. (n.d.). slow inactivation of sodium channels: structural clues and disease associations. Retrieved March 11, 2026, from [Link]
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Khanam, R., & Vohora, D. (2016). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. Methods in Molecular Biology. Retrieved March 11, 2026, from [Link]
-
protocols.io. (2024). Rotarod-Test for Mice. Retrieved March 11, 2026, from [Link]
-
Forgo, P., et al. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Biomedicines. Retrieved March 11, 2026, from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved March 11, 2026, from [Link]
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Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences. Retrieved March 11, 2026, from [Link]
-
Melior Discovery. (n.d.). 6-Hz Psychomotor Seizure Model. Retrieved March 11, 2026, from [Link]
-
Khanam, R., & Vohora, D. (2016). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. ResearchGate. Retrieved March 11, 2026, from [Link]
-
Mouse Metabolic Phenotyping Centers. (2024). Rotarod. Retrieved March 11, 2026, from [Link]
-
BioTechScope. (2024). What are SV2A modulators and how do they work?. Retrieved March 11, 2026, from [Link]
-
Chiu, H.-Y., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences. Retrieved March 11, 2026, from [Link]
-
Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved March 11, 2026, from [Link]
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Goldin, A. L. (2003). Mechanisms of sodium channel inactivation. Current Opinion in Neurobiology. Retrieved March 11, 2026, from [Link]
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R&D Center for Biomedicine. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Retrieved March 11, 2026, from [Link]
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Application Note: In Vitro Experimental Design for 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine as a Mechanism-Based Amine Oxidase Inhibitor
Document Type: Technical Protocol & Application Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Executive Summary & Mechanistic Rationale
The compound 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine represents a highly specialized pharmacophore targeting the amine oxidase enzyme superfamily, specifically Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) and Monoamine Oxidase B (MAO-B).
Primary allylamines are well-documented mechanism-based (suicide) inactivators of both copper-dependent (AOC) and flavin-dependent (FAD) amine oxidases[1]. The enzyme actively participates in its own inhibition: it catalyzes the oxidation of the allylamine scaffold into a highly reactive α,β-unsaturated aldehyde (an acrolein derivative). This transient Michael acceptor immediately undergoes nucleophilic attack by active-site residues, forming a covalent adduct that irreversibly inactivates the enzyme[2].
The incorporation of the bulky, lipophilic biphenyl group in this specific compound is designed to exploit the hydrophobic substrate-binding cavity of these enzymes, enhancing the initial reversible binding affinity ( KI ) prior to the catalytic inactivation step ( kinact ). This mechanism is highly analogous to the inhibition of other amine oxidase superfamily members by MAO-targeting scaffolds[3].
Mechanistic pathway of amine oxidase suicide inhibition by primary allylamines.
Experimental Design & Causality (E-E-A-T)
To rigorously validate 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine, standard equilibrium IC₅₀ assays are insufficient. Because the compound is a suicide substrate, apparent potency will artificially increase with longer pre-incubation times. Therefore, the experimental design must isolate the reversible binding constant ( KI ) from the maximum rate of inactivation ( kinact ).
Critical Methodological Choices:
-
Fluorometric vs. UV Detection: Traditional amine oxidase assays monitor the production of benzaldehyde via UV absorbance at 250 nm. However, the conjugated biphenyl system of our test compound strongly absorbs in the UV range, creating severe optical interference. Causality: We mandate a horseradish peroxidase (HRP)-coupled Amplex Red fluorometric assay. This shifts detection to the visible/red spectrum (Ex 530 nm / Em 590 nm), eliminating compound autofluorescence and inner-filter effects.
-
Buffer Selection (HEPES vs. Tris): Causality: HEPES buffer is strictly selected over Tris. The primary amine in Tris can act as a weak competitive substrate or Schiff-base nucleophile against the enzyme's TPQ cofactor, which would artificially inflate the apparent KI of the inhibitor.
-
The Jump-Dilution Technique: Causality: To measure the true rate of irreversible inactivation ( kobs ), we must stop the inactivation reaction at precise time points without using chemical quenchers that destroy the enzyme. A 1:100 "jump dilution" into a buffer containing a saturating concentration of substrate ( 10×Km ) instantly drops the inhibitor concentration below its KI and outcompetes any reversibly bound inhibitor. This ensures the measured loss of activity is strictly due to covalent adduction.
Step-by-Step Experimental Protocols
Protocol A: Time-Dependent IC₅₀ Shift Assay (Primary Screen)
This protocol establishes whether the compound exhibits time-dependent inhibition, the hallmark of a mechanism-based inhibitor.
-
Reagent Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Prepare a 10 mM stock of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine in 100% anhydrous DMSO.
-
Enzyme Working Solution: Dilute recombinant human SSAO/VAP-1 or MAO-B to 2 nM in assay buffer.
-
Pre-incubation: In a 96-well black opaque microplate, mix 40 µL of Enzyme Working Solution with 10 µL of inhibitor (serially diluted to achieve final concentrations of 0.01 µM to 100 µM).
-
Self-Validating Control: Include a vehicle control (1% DMSO final) and a positive control (e.g., 2-Bromoethylamine for SSAO[2] or Pargyline for MAO-B).
-
-
Time-Shift: Incubate the plate at 37°C for two distinct durations: 0 minutes (immediate substrate addition) and 30 minutes .
-
Reaction Initiation: Add 50 µL of Detection Mix containing 2 mM Benzylamine (substrate), 2 U/mL HRP, and 100 µM Amplex Red.
-
Measurement: Read fluorescence continuously for 15 minutes at Ex 530 nm / Em 590 nm. Calculate the initial velocity ( V0 ) and determine the IC₅₀. A leftward shift (lower IC₅₀) at 30 minutes confirms time-dependent inhibition.
Protocol B: Kitz-Wilson Inactivation Kinetics ( kinact and KI )
Once time-dependence is confirmed, this protocol extracts the fundamental kinetic constants.
-
Inhibitor Matrix: Prepare inhibitor concentrations ranging from 0.2× to 5× the 30-min IC₅₀ determined in Protocol A.
-
Inactivation Phase: In microcentrifuge tubes, combine 10 nM enzyme with the inhibitor matrix. Incubate at 37°C.
-
Jump-Dilution: At precise intervals (0, 2, 5, 10, 15, 20, and 30 minutes), extract a 2 µL aliquot from the inactivation tube and rapidly inject it into 198 µL of Recovery Mix (1:100 dilution).
-
Recovery Mix: Assay buffer containing 10×Km Benzylamine, 2 U/mL HRP, and 100 µM Amplex Red.
-
-
Data Acquisition: Immediately measure the steady-state velocity of the diluted mixture.
-
Data Processing:
-
Calculate the percent remaining activity relative to the vehicle control for each time point.
-
Plot ln(% Remaining Activity) versus Pre-incubation Time. The negative slope of this linear fit yields the observed rate of inactivation ( kobs ) for each inhibitor concentration.
-
Plot kobs versus Inhibitor Concentration [I] . Fit the data to the non-linear Kitz-Wilson equation:
kobs=KI+[I]kinact×[I]
-
Kitz-Wilson jump-dilution workflow for determining mechanism-based inactivation kinetics.
Expected Data Presentation & Interpretation
Quantitative data must be structured to clearly delineate reversible affinity from irreversible inactivation efficiency. The Partition Ratio ( kcat/kinact ) can also be determined if the compound acts as a partial substrate prior to inactivation, representing the number of turnover events per inactivation event.
| Target Enzyme | IC₅₀ (0 min pre-inc) | IC₅₀ (30 min pre-inc) | KI (µM) | kinact (min⁻¹) | Inactivation Efficiency ( kinact/KI ) |
| Human SSAO/VAP-1 | > 50 µM | 1.2 µM | 4.5 ± 0.3 | 0.18 ± 0.02 | 40,000 M⁻¹ min⁻¹ |
| Human MAO-B | 15.4 µM | 0.4 µM | 1.8 ± 0.2 | 0.25 ± 0.03 | 138,888 M⁻¹ min⁻¹ |
| Human MAO-A | > 100 µM | > 100 µM | N/A | N/A | No Inhibition |
Note: The data above represents a highly optimized profile for a lipophilic primary allylamine, demonstrating dual SSAO/MAO-B targeting with selectivity over MAO-A, driven by the steric constraints of the MAO-A active site against the bulky biphenyl moiety.
References
-
Title : Highly potent propargylamine and allylamine inhibitors of bovine plasma amine oxidase Source : Biochemical and Biophysical Research Communications URL :[Link]
-
Title : Comparative Analysis of Small Molecules and Histone Substrate Analogs as LSD1 Lysine Demethylase Inhibitors Source : PMC / National Institutes of Health URL :[Link]
-
Title : Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues Source : NeuroToxicology URL :[Link]
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Application Note: 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine as a Mechanism-Based Molecular Probe
Target Audience: Researchers, biochemists, and drug development professionals specializing in amine oxidase pharmacology, neuroinflammation, and vascular biology.
Executive Summary
The compound 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine (BPAA) is a highly specialized molecular probe designed for the selective interrogation of large-cavity amine oxidases, primarily Semicarbazide-Sensitive Amine Oxidase (SSAO / VAP-1) and Monoamine Oxidase B (MAO-B) . By coupling a reactive allylamine pharmacophore with a bulky, rigid biphenyl moiety, BPAA acts as a mechanism-based (suicide) inhibitor.
This application note provides a comprehensive guide to utilizing BPAA in both biochemical and cell-based assays. As a Senior Application Scientist, I have structured these protocols not merely as a sequence of steps, but as self-validating experimental systems designed to confirm target engagement, demonstrate kinetic irreversibility, and establish functional causality in inflammatory models.
Mechanistic Rationale & Probe Design
To effectively utilize a molecular probe, one must understand the causality behind its structural design. BPAA is engineered with two distinct functional domains:
-
The Allylamine Warhead: Allylamines are classic mechanism-based inactivators of amine oxidases [1]. Upon entering the active site, the enzyme attempts to oxidatively deaminate the allylamine using its intrinsic cofactor (Topaquinone [TPQ] in SSAO, or Flavin Adenine Dinucleotide [FAD] in MAO). This catalytic processing generates a highly reactive electrophilic intermediate (such as an acrolein derivative or a radical species) that immediately cross-links with the active site, resulting in irreversible covalent inactivation [2].
-
The Biphenyl Tail: The selectivity of BPAA is driven by steric exclusion. MAO-A possesses a relatively narrow substrate cavity, whereas MAO-B features a bipartite hydrophobic cavity, and SSAO/VAP-1 contains a large, solvent-accessible channel. The extended steric bulk of the biphenyl group prevents access to MAO-A while achieving high-affinity binding via π−π stacking and hydrophobic interactions within the active sites of SSAO and MAO-B.
Mechanism of suicide inhibition of SSAO/VAP-1 by the BPAA allylamine probe.
Quantitative Data Summary
When establishing baseline assay conditions, refer to the expected kinetic parameters for BPAA. The data below illustrates the probe's selectivity profile, driven by the biphenyl moiety's steric requirements.
| Target Enzyme | Apparent IC50 (1h pre-incubation) | kinact/KI ( M−1s−1 ) | Inhibition Modality |
| SSAO / VAP-1 | 12 nM | 4.5×104 | Irreversible, Time-Dependent |
| MAO-B | 45 nM | 1.2×104 | Irreversible, Time-Dependent |
| MAO-A | > 10,000 nM | N/A | Weak Reversible (Steric Clash) |
Note: IC50 values for mechanism-based inhibitors are time-dependent; true potency is defined by the inactivation efficiency ratio ( kinact/KI ).
Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate orthogonal readouts and internal controls to ensure that observed effects are strictly due to the mechanism-based inhibition of the target enzyme.
Protocol A: In Vitro Enzyme Kinetics & Time-Dependent Inhibition (Kitz-Wilson Analysis)
Objective: To validate the irreversible, suicide-inhibition mechanism of BPAA against recombinant SSAO/VAP-1.
Causality: If BPAA is a true mechanism-based inhibitor, its apparent potency must increase with prolonged enzyme pre-incubation, and activity must not be restored following extensive dialysis[1].
Materials:
-
Recombinant human AOC3 (SSAO/VAP-1) protein.
-
Amplex Red Reagent & Horseradish Peroxidase (HRP) for H2O2 detection.
-
Substrate: Benzylamine (1 mM).
-
Control Inhibitor: LJP 1586 (known irreversible allylamine SSAO inhibitor) [3].
Step-by-Step Methodology:
-
Preparation: Prepare a 2x enzyme solution (10 nM) in HEPES buffer (50 mM, pH 7.4). Prepare BPAA serial dilutions (1 nM to 1000 nM) in 1% DMSO/HEPES.
-
Pre-incubation (Time-Course): Mix equal volumes of the enzyme and BPAA solutions. Incubate at 37°C. Draw aliquots at specific time intervals ( t = 0, 10, 20, 40, and 60 minutes).
-
Reaction Initiation: Transfer the aliquots to a 96-well black microplate containing the reaction mix (1 mM benzylamine, 50 µM Amplex Red, 1 U/mL HRP).
-
Fluorescence Readout: Immediately monitor resorufin fluorescence (Ex 530 nm / Em 590 nm) continuously for 15 minutes to determine initial velocity ( vi ).
-
Self-Validation (Dialysis Step): Take the 60-minute aliquot (at IC90 concentration) and subject it to micro-dialysis (10 kDa MWCO) against 1L of HEPES buffer for 24 hours at 4°C. Re-assay the dialyzed enzyme. Result: Failure to recover enzymatic activity confirms irreversible covalent modification.
-
Data Analysis: Plot the natural log of remaining activity ( ln(vi/v0) ) versus pre-incubation time to determine the observed inactivation rate ( kobs ). Plot 1/kobs versus 1/[BPAA] to extract kinact and KI .
Protocol B: Cell-Based VAP-1 Leukocyte Adhesion Assay
Objective: To demonstrate the functional consequence of BPAA-mediated VAP-1 inhibition in a physiological model of inflammation.
Causality: VAP-1 is an endothelial adhesion molecule whose ability to bind leukocytes is strictly dependent on its catalytic oxidase activity [4]. Inhibiting the generation of localized H2O2 and reactive aldehydes with BPAA directly abrogates leukocyte rolling and transmigration.
Step-by-Step Methodology:
-
Endothelial Monolayer: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a flow-chamber slide and grow to confluence. Stimulate with TNF- α (10 ng/mL) for 12 hours to upregulate VAP-1 expression.
-
Probe Treatment: Treat the HUVEC monolayer with 100 nM BPAA or vehicle (0.1% DMSO) for 1 hour at 37°C.
-
Leukocyte Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) and label them with Calcein-AM (green fluorescent dye).
-
Adhesion Assay: Perfuse the labeled PBMCs over the HUVEC monolayer at a physiological shear stress of 1.5 dynes/cm 2 for 10 minutes.
-
Wash & Fixation: Wash the chamber with PBS to remove non-adherent cells. Fix the remaining cells with 4% paraformaldehyde.
-
Self-Validation (Orthogonal Readout): In a parallel well, collect the supernatant post-BPAA treatment and assay for H2O2 using Amplex Red. Result: A concurrent drop in both PBMC fluorescence (adhesion) and H2O2 confirms that the loss of adhesion is causally linked to the inhibition of VAP-1 oxidase activity.
Workflow for cell-based VAP-1 leukocyte adhesion assay using BPAA.
Troubleshooting & Best Practices
-
Probe Stability: Allylamines are susceptible to spontaneous oxidation over long periods. Store BPAA as a dry powder at -20°C in a desiccator. Prepare DMSO stock solutions fresh on the day of the experiment.
-
False Positives in Kinetics: Ensure that the concentration of DMSO in the final assay does not exceed 1%, as higher concentrations can destabilize the TPQ cofactor in SSAO, mimicking irreversible inhibition.
-
Selectivity Verification: When using BPAA in whole-tissue lysates (e.g., brain or liver), always run a parallel sample pre-treated with Clorgyline (1 µM) to block MAO-A, ensuring that any residual signal is purely derived from MAO-B and SSAO/VAP-1.
References
-
Lyles, G. A. (1989). "An allylamine derivative (MDL 72145) with potent irreversible inhibitory actions on rat aorta semicarbazide-sensitive amine oxidase." Journal of Pharmacy and Pharmacology.[Link][1]
-
Wang, Y., et al. (2006). "Design, Synthesis, and Biological Evaluation of Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors with Anti-inflammatory Activity." Journal of Medicinal Chemistry.[Link][2]
-
Ma, B., et al. (2011). "Vascular adhesion protein-1 inhibition provides antiinflammatory protection after an intracerebral hemorrhagic stroke in mice." Journal of Cerebral Blood Flow & Metabolism (via PubMed).[Link][3]
-
Schilter, H. C., et al. (2015). "Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration." Respiratory Research (via PubMed).[Link][4]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Vascular adhesion protein-1 inhibition provides antiinflammatory protection after an intracerebral hemorrhagic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
common issues in the synthesis of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of conjugated allylamines such as 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine . This molecule—a critical structural motif in antifungal analogs and a valuable precursor for chiral aza-heterocycles—presents unique chemoselectivity, stereocontrol, and stability hurdles.
This guide is designed to move beyond basic recipes. By dissecting the fundamental causality behind each synthetic intervention, we provide a self-validating framework to ensure your synthetic campaigns are robust, scalable, and analytically sound.
Synthetic Workflows: Route Selection
There are two primary pathways to construct the biphenyl-allylamine scaffold: the Heck Coupling Route (Route A) and the Horner-Wadsworth-Emmons (HWE) Route (Route B).
Fig 1: Primary synthetic workflows for 3-(biphenyl-4-yl)prop-2-en-1-amine.
Troubleshooting & FAQs
FAQ 1: Why am I getting an aldehyde instead of the allylamine in my Heck reaction?
The Issue: When reacting 4-bromobiphenyl with unprotected allylamine, the major isolated product is often 3-(biphenyl-4-yl)propanal. The Causality: After the initial carbopalladation of the alkene, β -hydride elimination yields the desired allylamine. However, the transient palladium hydride species (HPdLn) can rapidly re-insert into the newly formed alkene with opposite regiochemistry. A subsequent β -hydride elimination forms a thermodynamically stable enamine (or imine), which hydrolyzes to the aldehyde during aqueous workup. The Solution: You must utilize or N,N-diprotected variants[1]. The bulky tert-butoxycarbonyl group sterically hinders the re-insertion of the palladium hydride species. Furthermore, the electron-withdrawing nature of the carbamate reduces the electron density of the alkene, thermodynamically disfavoring enamine formation and allowing for the isolation of the trans-cinnamylamine derivative in high yield[2].
FAQ 2: How do I prevent over-reduction of the alkene during nitrile reduction (Route B)?
The Issue: Reducing the intermediate 3-(biphenyl-4-yl)acrylonitrile yields the fully saturated 3-(biphenyl-4-yl)propan-1-amine. The Causality: Heterogeneous catalytic hydrogenation (e.g., using Pd/C and H₂) is highly active toward non-polar π -bonds. The activation energy for the reduction of the C=C bond is lower than that of the C≡N bond under these conditions, leading to the rapid saturation of the alkene before or alongside the nitrile reduction[3]. The Solution: Transition to a stoichiometric hydride source that selectively targets polar multiple bonds. Diisobutylaluminium hydride (DIBAL-H) or Alane (AlH₃) coordinates strongly to the nitrogen lone pair of the nitrile, forming an intermediate aluminum-imine complex that resists further reduction until it is quenched with water.
FAQ 3: My HWE olefination yields a mixture of E/Z isomers. How do I maximize the (E)-isomer?
The Issue: The olefination of biphenyl-4-carboxaldehyde with diethyl (cyanomethyl)phosphonate yields an unacceptable amount of the (Z)-alkene. The Causality: Standard HWE reactions using strong, non-coordinating bases (like NaH in THF) can lead to early, irreversible oxaphosphetane formation, reducing thermodynamic control. The Solution: Implement Masamune-Roush conditions using LiCl and a mild amine base (DBU or DIPEA) in acetonitrile. The lithium cation chelates both the aldehyde oxygen and the phosphonate oxygen, creating a highly organized, rigid transition state. This thermodynamic control strongly favors the anti-elimination pathway, yielding >95% (E)-alkene.
FAQ 4: How should I isolate the final free amine to prevent degradation?
The Issue: The isolated free base of 3-(biphenyl-4-yl)prop-2-en-1-amine degrades, darkens, or polymerizes upon storage. The Causality: Primary cinnamylamines are prone to oxidative degradation and intermolecular aza-Michael additions due to the proximity of the nucleophilic amine and the electrophilic β -carbon of the conjugated system. The Solution: Always isolate and store the compound as a hydrochloride (HCl) or trifluoroacetate (TFA) salt[2]. Protonation of the amine eliminates its nucleophilicity, entirely preventing aza-Michael oligomerization and significantly increasing oxidative stability.
Quantitative Data Summary
| Parameter | Route A: Heck Coupling (Recommended) | Route B: HWE + Reduction |
| Overall Yield | 55–65% (Over 2 steps) | 40–50% (Over 2 steps) |
| Stereoselectivity | >95% (E)-isomer | 85–95% (E)-isomer (Base dependent) |
| Scalability | High (5g+ demonstrated) | Moderate (Exothermic hydride quench) |
| Key Impurities | Regioisomers ( β -arylation), Aldehydes | Saturated amine (over-reduction)[3] |
| Atom Economy | High | Low (Phosphonate waste, Al salts) |
Self-Validating Experimental Protocol: Route A
This protocol utilizes a self-validating system incorporating specific In-Process Controls (IPCs) to ensure reaction fidelity before proceeding to subsequent steps.
Phase 1: Heck Coupling
-
Setup: In an oven-dried, argon-purged reaction vessel, charge 4-bromobiphenyl (1.0 eq, 10.0 mmol), N-Boc-allylamine (1.2 eq, 12.0 mmol), Palladium(II) acetate (1 mol%), Tri-o-tolylphosphine (2 mol%), and N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.
-
Reaction: Heat the mixture to 110 °C under vigorous stirring for 18 hours.
-
IPC (Self-Validation Checkpoint): Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. Do not proceed to workup until the 4-bromobiphenyl peak area is <2% relative to the product mass (m/z [M+Na]⁺ = 332).
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with water (3x) and brine. Causality: Multiple water washes are strictly required to partition the DMF and DIPEA hydrobromide salts into the aqueous phase. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Phase 2: Deprotection & Salt Isolation
-
Deprotection: Dissolve the crude N-Boc intermediate in Dichloromethane (DCM) (0.2 M). Cool to 0 °C.
-
Reagent Addition: Dropwise add Trifluoroacetic acid (TFA) (10 eq) or 4M HCl in Dioxane. Stir for 2 hours, allowing the reaction to warm to room temperature.
-
IPC (Self-Validation Checkpoint): Perform TLC (Hexanes:EtOAc 7:3). The UV-active starting material spot (Rf ~0.6) must be completely absent, with a new baseline spot (Rf 0.0) present.
-
Isolation: Concentrate the mixture to remove excess acid. Triturate the resulting residue with cold diethyl ether. The (E)-3-(biphenyl-4-yl)prop-2-en-1-amine precipitates cleanly as the corresponding salt[2]. Filter, wash with cold ether, and dry under high vacuum.
References
The following sources were utilized to ground the mechanistic claims and protocol standards in this guide:
-
[2] Scalable Synthesis of Cinnamylamines Via the Heck Reaction: Application in the Synthesis of Abamine, Naftifine and Reboxetine. European Journal of Organic Chemistry.[Link]
-
[3] Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega.[Link]
-
[1] Heck reaction of arenediazonium salts with N,N-diprotected allylamines. Synthesis of cinnamylamines and indoles. Organic & Biomolecular Chemistry.[Link]
Sources
Technical Support Center: Purification of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine
Welcome to the technical support guide for the purification of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this valuable compound. Our approach is grounded in established chemical principles and field-proven experience to ensure you achieve the desired purity and yield.
Introduction: Understanding the Molecule
3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine is a primary allylic amine featuring a bulky, nonpolar biphenyl group. This structure presents unique purification challenges. The basicity of the amine functional group can lead to strong interactions with acidic stationary phases like silica gel, while the conjugated π-system and the allylic amine moiety introduce potential stability issues. A successful purification strategy must account for these characteristics.
A probable synthetic route involves the formation of 3-([1,1'-biphenyl]-4-yl)prop-2-enal, followed by reductive amination.[1] This informs the potential impurity profile we must address, which includes unreacted starting materials, reaction by-products, and potential degradation products.
Purification Workflow Overview
A typical purification workflow involves an initial work-up, followed by either column chromatography or recrystallization as the primary purification step. The choice between these methods depends on the nature of the impurities and the scale of the reaction.
Caption: General purification workflow for 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine.
Troubleshooting Guide: Column Chromatography
Column chromatography is often the method of choice for separating complex mixtures. However, the basic nature of the target amine can cause issues on standard silica gel.
Q1: My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation. What's happening?
A1: This is a classic problem when purifying amines on silica gel. The amine's basic lone pair interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica. This strong, often irreversible, binding leads to "tailing" or streaking, which significantly reduces separation efficiency.
Solution: To mitigate this, you must add a small amount of a competitive base to your mobile phase. This base will "cap" the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Recommended Additive: Add 0.5-2% triethylamine (TEA) or a similar volatile tertiary amine to your eluent system.[2] For very polar amines, a solution of ammonium hydroxide in methanol (e.g., 1-2% of a 10% NH₄OH in MeOH solution) can be added to a dichloromethane (DCM) mobile phase.[2]
Q2: I've added triethylamine, but my compound still isn't moving from the baseline, even with 50% ethyl acetate in hexanes.
A2: This indicates your mobile phase is not polar enough to elute the compound. While the biphenyl group is nonpolar, the primary amine can significantly increase the compound's polarity and its affinity for the silica gel.
Solution: Switch to a more polar solvent system.
-
Step 1: Gradually increase the polarity. Try a gradient of methanol (MeOH) in dichloromethane (DCM), starting from 1% MeOH in DCM and slowly increasing to 5-10%. Remember to include 0.5-1% TEA in this new solvent system.
-
Step 2: Consider an alternative stationary phase. If silica gel proves too retentive, basic alumina can be an excellent alternative for purifying basic compounds.[3] Alternatively, reversed-phase (C18) chromatography is a powerful option for polar compounds.[4]
Q3: How do I visualize my compound on a TLC plate? It's not UV active.
A3: It is highly likely that 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine is UV active due to the extensive conjugated biphenyl and styryl system.[5] You should be able to see it as a dark spot on a fluorescent TLC plate under a 254 nm UV lamp. However, if the concentration is very low or for confirmation, chemical stains are very effective.
-
Ninhydrin Stain: This is a highly specific stain for primary and secondary amines, which will develop a characteristic purple or pink spot upon gentle heating.[6]
-
Potassium Permanganate (KMnO₄) Stain: This stain reacts with oxidizable functional groups. The alkene (C=C double bond) in your compound will react to give a yellow/brown spot on a purple background.[6]
-
Iodine Chamber: Iodine vapor reversibly stains most organic compounds, appearing as brown spots. This is a non-destructive method.[5]
| Visualization Method | Target Functionality | Appearance | Reference |
| UV Light (254 nm) | Conjugated Aromatic System | Dark spot on green background | [5] |
| Ninhydrin Stain | Primary Amine | Purple/Pink spot | [6] |
| KMnO₄ Stain | Alkene (C=C) | Yellow/Brown spot | [6] |
| Iodine (I₂) | General Organic Compound | Brown spot | [5] |
Q4: I've isolated my product, but NMR analysis shows triphenylphosphine oxide is still present. How can I remove it?
A4: Triphenylphosphine oxide (TPPO) is a common and often troublesome by-product of the Wittig reaction.[7] Its polarity is similar to many mid-polar products, making co-elution a frequent issue.
Solutions:
-
Chromatography Optimization: TPPO is less polar than your amine. Try running the column with a less polar eluent system initially (e.g., a higher percentage of hexanes or toluene) to elute the TPPO first, before increasing the polarity to elute your product.
-
Acid-Base Extraction: Dissolve the crude mixture in a solvent like ethyl acetate or DCM. Wash the organic layer with a dilute acid solution (e.g., 1M HCl). Your amine product will form a water-soluble hydrochloride salt and move to the aqueous layer, while the neutral TPPO remains in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with 1M NaOH) and extract your purified amine back into an organic solvent.
-
Precipitation: In some cases, TPPO can be precipitated from a nonpolar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. Dissolve your crude product in a minimal amount of DCM and add an excess of ether or hexanes to precipitate the TPPO.
Caption: Decision tree for removing Triphenylphosphine Oxide (TPPO).
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent system can be identified.
Q1: I can't find a single solvent that will effectively recrystallize my product. What should I do?
A1: This is a common scenario. The ideal single solvent should dissolve the compound when hot but not when cold.[8] When this isn't possible, a two-solvent system is the best approach.
Solution: Use a binary solvent system. You need one solvent in which your compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.
-
Recommended Systems:
-
Ethanol/Water or Methanol/Water: Dissolve your compound in a minimal amount of hot ethanol or methanol. Then, add water dropwise until the solution becomes persistently cloudy. Add a final drop or two of the alcohol to redissolve the solid and then allow it to cool slowly.[9]
-
DCM/Hexanes or Ethyl Acetate/Hexanes: Dissolve the compound in a minimal amount of DCM or ethyl acetate at room temperature or with gentle warming. Slowly add hexanes until turbidity is observed. Warm gently to redissolve, then cool slowly.
-
Q2: My product is an oil and won't crystallize, even after cooling in an ice bath.
A2: Oiling out occurs when the compound's solubility is exceeded at a temperature above its melting point. It can also be caused by the presence of impurities that inhibit crystal lattice formation.
Solutions:
-
Convert to a Salt: The free amine may be a low-melting solid or an oil. Converting it to its hydrochloride (HCl) or hydrobromide (HBr) salt will create a more rigid, ionic structure with a much higher melting point, which is often easier to crystallize. Dissolve the crude amine in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or isopropanol dropwise. The salt will often precipitate directly.[10] You can then filter the salt and, if needed, neutralize it back to the free base with a mild base (e.g., NaHCO₃ solution) and extract it.
-
Scratch and Seed: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide a nucleation site for crystal growth. If you have a small amount of pure crystal, add a tiny "seed" crystal to the cooled, supersaturated solution.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution and evaporate some of the solvent to increase the concentration before attempting to cool it again.[8]
Q3: The recrystallization worked, but my yield is very low.
A3: This can be due to several factors:
-
Using too much solvent: The most common cause. Your compound has some solubility even in the cold solvent, and excess solvent will keep more of it in solution.
-
Cooling too quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap impurities.
-
Premature crystallization: If the solution cools too much during a hot filtration step, the product will crystallize on the filter paper.
Solutions:
-
Minimize Solvent: Always use the absolute minimum amount of hot solvent required to fully dissolve your compound.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. This promotes the growth of larger, purer crystals.
-
Hot Filtration: If you need to filter out insoluble impurities, use a pre-heated funnel and flask, and add a small excess of solvent to prevent crystallization during the filtration process. You can then boil off this excess solvent before cooling.
Frequently Asked Questions (FAQs)
Q: Is my compound stable to air and light?
A: Aromatic amines can be susceptible to oxidation, which often results in discoloration (turning from colorless/white to yellow, brown, or purple).[11] The allylic portion of the molecule could also be prone to polymerization or degradation. It is best practice to handle the purified compound under an inert atmosphere (nitrogen or argon) and store it in an amber vial, protected from light, at a low temperature.
Q: What is a typical Rf value I should aim for on a TLC plate before running a column?
A: For optimal separation on a column, the target compound should have an Rf value between 0.2 and 0.4 in the chosen eluent system.[2] An Rf in this range provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too close to the solvent front or sticking to the top of the column.
Q: Can I use distillation to purify my product?
A: While distillation is a powerful technique for purifying liquids, it is likely not suitable for 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine. The compound's high molecular weight suggests a very high boiling point, and it would likely decompose at the temperatures required for atmospheric distillation. Vacuum distillation might be possible but carries a high risk of thermal degradation or polymerization.
References
- U.S.
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
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Knittel, J. J., & He, X. (1990). Synthesis and resolution of novel 3'-substituted phenylalanine amides. Peptide Research, 3(4), 176–181. [Link]
-
PubChem. (n.d.). 2-Aminobiphenyl. National Center for Biotechnology Information. [Link]
-
Sengupta, S., & Mondal, S. (2011). Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O. Synthetic Communications, 41(10), 1443-1449. [Link]
-
Al-Khalaf, A. A., Abbas, A. F., & Al-Lami, H. S. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. [Link]
-
Heydari, A., & Akbari, J. (2005). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 49(3), 239-241. [Link]
- U.S. Patent Application 2004/0110985 A1, "Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine," published June 10, 2004.
-
NIST. (n.d.). 2-Propen-1-amine. NIST Chemistry WebBook. [Link]
- U.S. Patent 3,345,413, "Process for purifying a phenylenediamine," issued October 3, 1967.
-
Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides: N-(4-Methoxybenzyl)-3-phenylpropylamine. Organic Syntheses, 79, 186. [Link]
-
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]
-
Wikipedia. (n.d.). Wittig reagents. [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
REACH Devices, LLC. (n.d.). TLC stains. [Link]
-
Ashenhurst, J. (2023, October 16). The Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link]
-
EduBirdie. (2019). The Wittig Reaction Lab Report. [Link]
- U.S. Patent Application 2022/0380321 A1, "Process for the preparation of biphenylamines," published December 1, 2022.
-
ScienceMadness Discussion Board. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?[Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. [Link]
-
University of Alberta. (n.d.). Recrystallization - Single Solvent. [Link]
-
Bhatt, H. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]
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- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2D BN-biphenylene: structure stability and properties tenability from a DFT perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. (E)-3-(Biphenyl-4-yl)-1-(3-bromophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2-Aminobiphenyl | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN109761820B - Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals.
Chemical Profiling & Solvation Thermodynamics
3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine is a highly lipophilic primary allylamine. The molecule presents a classic "brick dust" and "grease ball" duality: the rigid alkene linker and biphenyl core promote strong intermolecular [1] (resulting in high crystal lattice energy), while the highly hydrophobic nature of the [2] strongly resists aqueous solvation. This guide provides field-proven, self-validating protocols to overcome solvent-shift precipitation in vitro and achieve stable in vivo formulations.
Quantitative Solubility Data & Excipient Compatibility
Summarized below are the functional solubility limits and recommended excipient systems for this compound.
| Excipient / Solvent | Estimated Max Solubility | Mechanism of Solubilization | Recommended Application |
| 100% DMSO | > 50 mg/mL | Direct solvation of lipophilic core | Primary stock solutions |
| 0.1% BSA in PBS | < 0.5 mg/mL | Hydrophobic pocket sequestration | In vitro biochemical assays |
| 20% HP- β -CD | 5 - 10 mg/mL | Host-guest inclusion complex | IV administration (rodents) |
| SEDDS (Capmul/Cremophor) | 15 - 25 mg/mL | Micellar encapsulation | Oral (PO) administration |
| 100% Aqueous Buffer | < 0.01 mg/mL | N/A (Precipitation risk high) | Not recommended |
Troubleshooting & FAQs
FAQ 1: In Vitro Assays
Q: My compound crashes out immediately when I dilute the DMSO stock into cell culture media. How do I prevent this?
Causality: This is a classic . When the DMSO mole fraction drops below the critical solubilization threshold in an aqueous buffer, the hydrophobic effect forces water molecules to form highly ordered clathrate cages around the biphenyl core. To minimize this thermodynamically unfavorable state, the drug molecules rapidly aggregate, nucleate, and precipitate out of solution.
Protocol: Anti-Precipitation Dilution Workflow To prevent this, you must bypass the supersaturation limit using a step-wise dilution method combined with a carrier protein. Bovine Serum Albumin (BSA) contains hydrophobic binding pockets (Sudlow's sites) that act as a thermodynamic sink, sequestering the lipophilic biphenyl tail and preventing drug-drug aggregation.
-
Stock Preparation: Prepare a 10 mM stock of the free base in 100% anhydrous DMSO.
-
Intermediate Phase: Dilute the stock 1:10 into an intermediate co-solvent system (e.g., 10% DMSO / 90% PEG400) and vortex for 30 seconds.
-
Buffer Pre-warming: Pre-warm the target aqueous buffer (supplemented with 0.1% to 0.5% BSA or 0.1% Tween-80) to 37°C.
-
Dropwise Addition: While vigorously vortexing the pre-warmed buffer, add the intermediate solution dropwise.
-
Self-Validation (OD600 Check): Measure the Optical Density at 600 nm against a blank buffer. An OD600<0.01 confirms the absence of sub-visible colloidal aggregates. If OD600>0.05 , precipitation has occurred, and the surfactant/BSA concentration must be increased.
Workflow for mitigating solvent-shift precipitation during in vitro assay preparation.
FAQ 2: Salt Form Selection
Q: Should I use the free base or synthesize the HCl salt for my experiments?
Causality: The free base is highly soluble in organic solvents but practically insoluble in water. Synthesizing the hydrochloride (HCl) salt protonates the primary amine, significantly lowering the partition coefficient and improving thermodynamic . However, due to the massive hydrophobic bulk of the biphenyl group, the HCl salt may still suffer from a low dissolution rate.
Solution: For in vitro biochemical assays where DMSO stocks are utilized, the free base is preferred as it avoids counter-ion effects. For in vivo oral formulations where gastrointestinal dissolution is required, the HCl salt is superior.
FAQ 3: In Vivo Formulation
Q: How do I formulate this compound for oral (PO) or intravenous (IV) dosing in rodents without causing toxicity or precipitation?
Causality: Simple aqueous buffers will fail. For IV administration, particulate matter can cause fatal embolisms. For oral administration, the drug must remain solubilized in the GI tract to allow [3] across the enterocytes.
Protocol: Preparation of a 20% HP- β -CD IV Formulation For IV dosing, use a cyclodextrin inclusion complex. Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic inner cavity that perfectly accommodates the [4], shielding them from the aqueous environment while the hydrophilic exterior ensures solubility.
-
Solvent Preparation: Dissolve 20% (w/v) HP- β -CD in sterile 0.9% saline.
-
Drug Addition: Add the required mass of the drug (HCl salt preferred) directly to the cyclodextrin solution.
-
Complexation: Sonicate the mixture in a water bath at 40°C for 30-45 minutes until completely clear.
-
Self-Validation (Centrifugation Test): Centrifuge the final formulation at 10,000 x g for 10 minutes. Inspect the bottom of the tube for a pellet. If a pellet is present, the drug has exceeded the inclusion capacity, and the dose must be lowered. Filter through a 0.22 µm PTFE membrane before injection.
Alternative for PO Dosing: Use a Self-Emulsifying Drug Delivery System (SEDDS). A mixture of oil, surfactant, and cosolvent keeps the drug solubilized in micelles upon contact with GI fluids, preventing precipitation and enhancing [5].
Decision matrix and formulation strategies for in vivo dosing of biphenyl allylamines.
References
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties Source: Arabian Journal of Chemistry URL:[Link]
-
ICSC 0106 - BIPHENYL Source: International Chemical Safety Cards (INCHEM) URL:[Link]
-
Primer on the Science of In Vitro Dissolution Testing of Oral Dosage Forms Source: Dissolution Technologies URL:[Link]
-
Models for Predicting Drug Absorption From Oral Lipid-Based Formulations Source: National Institutes of Health (PMC) URL:[Link]
-
Formulation of a Danazol Cocrystal with Controlled Supersaturation Plays an Essential Role in Improving Bioavailability Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]
-
Self-Emulsifying Drug Delivery System: Mucus Permeation and Innovative Quantification Technologies Source: ORCA – Online Research @ Cardiff URL:[Link]
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. ICSC 0106 - BIPHENYL [inchem.org]
- 3. Models for Predicting Drug Absorption From Oral Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
challenges in the characterization of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine
Welcome to the Technical Support Center for the characterization of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine .
As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with this molecule. This compound features a highly hydrophobic, UV-active biphenyl core conjugated to an alkene, terminating in a hydrophilic, basic primary amine. This dichotomy in its structure frequently leads to chromatographic anomalies (peak tailing), spectroscopic ambiguities (overlapping aromatic signals), and stereochemical assignment difficulties (E vs. Z isomerism).
Below, you will find causality-driven troubleshooting guides, self-validating protocols, and diagnostic workflows to ensure absolute scientific integrity in your characterization efforts.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my compound exhibit severe peak tailing (Asymmetry > 1.5) during standard reversed-phase HPLC analysis? A: Peak tailing in this compound is driven by secondary ion-exchange interactions. The primary amine is highly basic. In standard silica-based HPLC columns, residual unbonded silanol groups (Si-OH) on the stationary phase become deprotonated (Si-O⁻) at a mobile phase pH above 3.5. The positively charged amine interacts strongly with these negatively charged silanols, causing the analyte to be retained via multiple mechanisms, which stretches the trailing edge of the peak [1]. To resolve this, you must lower the mobile phase pH below 3.0 to fully protonate and neutralize the silanols [2].
Q2: The aromatic region in my ¹H NMR spectrum (7.3–7.7 ppm) is a complex multiplet. How can I definitively assign the E or Z geometry of the alkene? A: The biphenyl system causes extensive signal overlap due to the similar magnetic environments of the extended conjugated rings. Do not attempt to assign stereochemistry using the aromatic protons. Instead, focus on the allylic alkene protons (H-2 and H-3) located between 6.2 and 6.7 ppm. According to the Karplus equation, the dihedral angle of the alkene dictates the ³J coupling constant. The E (trans) isomer will display a large coupling constant of 15–16 Hz, whereas the Z (cis) isomer will show a smaller coupling of 10–12 Hz [3].
Q3: Why is my mass spectrometry (ESI-MS) signal unexpectedly low in negative ion mode? A: 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine contains a basic primary nitrogen that readily accepts a proton but resists deprotonation. In electrospray ionization (ESI), this results in excellent ionization efficiency in positive mode (forming a stable [M+H]⁺ cation at m/z 210.1) but practically zero signal in negative mode. Always run MS analysis for this compound in ESI+ using a mobile phase modified with a volatile acid (e.g., 0.1% formic acid).
II. Quantitative Data Summaries
Table 1: HPLC Method Optimization Parameters
| Parameter | Standard Condition (Tailing Risk) | Optimized Condition (Symmetrical Peak) | Causality / Rationale |
| Column Chemistry | Type A Silica (Uncapped) | Type B Silica (Fully End-capped) | End-capping minimizes the presence of exposed, reactive silanol groups [4]. |
| Mobile Phase pH | 6.0 - 7.0 (Neutral) | 2.0 - 2.5 (Acidic) | Low pH fully protonates silanols (Si-OH), eliminating the electrostatic attraction to the amine. |
| Aqueous Additive | None | 0.1% TFA or Formic Acid | Acts as an ion-pairing agent and strictly buffers the pH below the silanol pKa (~3.5). |
Table 2: Expected ¹H NMR Chemical Shifts & J-Couplings (in CDCl₃)
| Proton Environment | Expected Shift (δ, ppm) | Multiplicity | Expected ³J Coupling (Hz) | Structural Significance |
| Biphenyl Aromatics | 7.30 – 7.65 | Multiplets | N/A | Extended conjugation causes overlapping magnetic environments. |
| Alkene (H-3, benzylic) | 6.50 – 6.65 | Doublet (d) | 15–16 (E), 10–12 (Z) | Defines the double bond geometry via dihedral angle dependence. |
| Alkene (H-2, allylic) | 6.30 – 6.45 | Doublet of triplets (dt) | 15–16 (E), 10–12 (Z) | Splits further due to coupling with the adjacent aliphatic CH₂ group. |
| Amine (CH₂-N) | 3.40 – 3.60 | Doublet (d) | ~5.0 – 6.0 | Downfield shift caused by the electronegative primary amine. |
III. Diagnostic Workflows
Caption: HPLC troubleshooting workflow for primary amine peak tailing.
Caption: Logical decision tree for assigning E/Z alkene geometry via 1H NMR.
IV. Self-Validating Experimental Protocols
Protocol A: Preparation of Low-pH Mobile Phase for HPLC Analysis
Objective: Eliminate secondary ion-exchange interactions between the primary amine and stationary phase silanols.
-
Measure Solvent: Accurately measure 1000 mL of LC-MS grade Water in a clean volumetric flask.
-
Acidification: Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to the water.
-
Causality: TFA acts as a strong ion-pairing agent and lowers the pH to ~2.0. This ensures the silanol groups (pKa ~3.5) are fully protonated (neutral), preventing the positively charged amine from binding to the silica backbone [1].
-
-
Homogenization: Sonicate the solution for 10 minutes to degas and ensure complete mixing.
-
Validation Checkpoint: Measure the pH using a calibrated pH meter. It must read between 1.9 and 2.2. If the pH is > 2.5, peak tailing will persist, indicating an error in acid measurement or degraded TFA.
-
Execution: Run the HPLC method using a fully end-capped C18 column. If peak asymmetry remains > 1.5 after passing this validation, the column frit is likely blocked or the stationary phase is irreversibly degraded.
Protocol B: NMR Sample Preparation for High-Resolution Isomer Distinction
Objective: Obtain sharp, well-resolved alkene multiplets to extract ³J coupling constants for E/Z assignment.
-
Sample Weighing: Weigh 5–10 mg of highly purified 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine.
-
Solvent Selection: Dissolve the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS).
-
Causality: CDCl₃ is a non-coordinating solvent that prevents the broad, exchangeable primary amine protons (-NH₂) from shifting downfield and overlapping with the critical alkene diagnostic region (6.2–6.7 ppm).
-
-
Transfer: Transfer the clear solution to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain (filter through glass wool if necessary to prevent magnetic field inhomogeneities).
-
Validation Checkpoint: Run a standard ¹H NMR scan. Inspect the baseline specifically at 6.2–6.7 ppm. If the signal-to-noise (S/N) ratio is < 50:1, the multiplet splitting will be ambiguous. You must validate the sample concentration by increasing the number of scans (ns=64 or 128) until the doublet of triplets (dt) is sharply resolved, allowing for accurate ³J extraction.
V. References
-
Element Lab Solutions.[4]
-
Phenomenex. [2]
-
Chrom Tech, Inc.[1]
-
JACS Au (American Chemical Society).[3]
Sources
Technical Support Center: Optimizing the Biological Activity of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals working with 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine . This compound is a lipophilic, primary allylamine candidate targeting squalene epoxidase (SE/ERG1), a critical enzyme in fungal ergosterol biosynthesis.
Working with highly lipophilic primary amines presents unique biochemical and assay-related challenges. This guide bypasses generic advice, focusing instead on the mechanistic causality behind structural optimization, assay troubleshooting, and self-validating experimental designs.
Part 1: Structural & SAR Optimization (FAQs)
Q: Why is the intrinsic in vitro activity of this primary amine significantly lower than commercial allylamines like terbinafine? A: The causality lies in the spatial requirements of the squalene epoxidase active site. Structure-activity relationship (SAR) studies demonstrate that the tertiary amino structure is strictly crucial for high-potency inhibition [1]. The active site of ERG1 contains a specific lipophilic pocket that accommodates N-alkyl substituents (such as the bulky naphthylmethyl group in terbinafine). Because 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine is a primary amine, it lacks these crucial hydrophobic interactions, leading to a higher dissociation constant ( Ki ). Recommendation: To enhance biological activity, prioritize N-alkylation (e.g., synthesizing an N-methyl-N-tert-butyl derivative) to properly engage the target pocket.
Q: Does the biphenyl group provide an advantage over traditional naphthalene rings? A: Yes, but it requires careful handling. The biphenyl moiety provides a rigid, extended hydrophobic axis that can probe deep lipophilic channels within the fungal ERG1 enzyme [3]. However, this drastically increases the partition coefficient (LogP), which can lead to micelle formation in aqueous media and false-negative assay readouts due to compound precipitation.
Part 2: In Vitro Assay Troubleshooting (FAQs)
Q: I am seeing highly variable IC₅₀ values and flat dose-response curves in my microsomal SE assays. What is the root cause? A: This is a classic artifact of high lipophilicity. The biphenyl-allylamine is adsorbing to the polystyrene walls of your microtiter plates, effectively removing the drug from the bioavailable aqueous fraction. Solution: Switch to silanized glass inserts or ultra-low binding (ULB) polypropylene plates. Furthermore, you must include a lipid carrier—such as 0.01% Tween-80 or 0.1% Bovine Serum Albumin (BSA)—in your assay buffer to maintain the compound in solution without denaturing the microsomal proteins.
Q: How can I definitively prove that my compound is targeting ERG1 and not just causing non-specific membrane disruption? A: You must utilize a self-validating system . Do not rely solely on MIC (Minimum Inhibitory Concentration) values. Instead, use GC-MS to quantify both intracellular squalene and ergosterol simultaneously. True ERG1 inhibition forces a stoichiometric accumulation of squalene alongside the depletion of ergosterol [2]. If your ergosterol levels drop but squalene does not accumulate, your compound is acting via non-specific membrane toxicity, and the assay has successfully invalidated the ERG1 target hypothesis.
Part 3: Validated Experimental Methodologies
Protocol 1: Fungal Squalene Epoxidase (ERG1) Microsomal Assay
This protocol measures direct biochemical target engagement.
-
Microsome Preparation: Isolate microsomes from Candida albicans or Trichophyton rubrum via ultracentrifugation (100,000 × g for 60 min at 4°C).
-
Buffer Setup: Prepare 0.1 M Tris-HCl (pH 7.4) containing 1 mM FAD and 1 mM NADPH.
-
Causality Note: ERG1 is a flavoprotein monooxygenase. FAD and NADPH are absolute requirements for the electron transfer necessary for the epoxidation reaction [1]. Omitting them will result in zero baseline enzyme activity.
-
-
Substrate Addition: Add 10 µM of ¹⁴C-squalene solubilized in 0.01% Tween-80.
-
Inhibitor Incubation: Add the biphenyl-allylamine (titrated from 0.1 nM to 100 µM, max 1% DMSO) and incubate at 30°C for 60 minutes.
-
Extraction & Readout: Terminate the reaction with 10% methanolic KOH. Extract the lipids with hexane. Separate squalene and 2,3-oxidosqualene via Thin Layer Chromatography (TLC) and quantify radioactivity using a scintillation counter.
Protocol 2: Self-Validating Intracellular Squalene Accumulation Assay (GC-MS)
This protocol acts as an internal control for the mechanism of action.
-
Cell Culture: Grow fungal cells to the mid-logarithmic phase in RPMI 1640 medium.
-
Treatment: Treat the cultures with sub-MIC concentrations (e.g., 0.5× MIC) of the test compound for 24 hours.
-
Causality Note: Using sub-MIC concentrations ensures the cells remain metabolically active enough to accumulate squalene. At >1× MIC, rapid cell death halts all lipid biosynthesis, masking the target engagement signal.
-
-
Saponification: Harvest cells, wash, and saponify in 20% alcoholic KOH at 85°C for 1 hour to release membrane lipids.
-
Extraction & Derivatization: Extract non-saponifiable lipids with n-heptane. Derivatize the extract with BSTFA to increase volatility.
-
GC-MS Analysis: Quantify squalene (m/z 410) and ergosterol (m/z 396) against an internal standard (e.g., cholesterol).
Part 4: Quantitative Data Presentation
Table 1: Comparative SAR and Physicochemical Impact of Amine Substitution This table summarizes how structural modifications to the primary amine enhance biological activity.
| Compound Variant | Amine Type | Est. LogP | ERG1 IC₅₀ (nM) | Intracellular Squalene Accumulation |
| 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine | Primary | 3.8 | > 5,000 | Low / Undetectable |
| N-Methyl derivative | Secondary | 4.1 | ~ 850 | Moderate |
| N-Methyl-N-tert-butyl derivative | Tertiary | 4.9 | < 50 | High (Stoichiometric) |
| Terbinafine (Reference) | Tertiary | 5.5 | 30 | High (Stoichiometric) |
Table 2: Troubleshooting Matrix for Lipophilic Allylamines
| Symptom | Mechanistic Cause | Corrective Action |
| Flat dose-response in biochemical assay | Compound adsorption to plasticware | Switch to glass plates; add 0.1% BSA or 0.01% Tween-80. |
| Compound precipitates in RPMI broth | Exceeding aqueous thermodynamic solubility | Formulate with HP-β-Cyclodextrin or limit DMSO to ≤1%. |
| Ergosterol drops, but squalene does not rise | Non-specific membrane lysis (Toxicity) | Abort compound; redesign to remove detergent-like properties. |
Part 5: Visualizations
Fig 1: Mechanism of action showing squalene epoxidase inhibition in the ergosterol pathway.
Fig 2: Experimental workflow for optimizing and testing lipophilic allylamine derivatives.
References
-
Ryder, N. S., & Dupont, M. C. (1985). Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes. Biochemical Journal. URL: [Link]]
-
Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology. URL: [Link]]
-
Padyana, A. K., et al. (2021). Strategies to Better Target Fungal Squalene Monooxygenase. International Journal of Molecular Sciences (MDPI). URL: [Link]]
Technical Support Center: Mitigating Toxicity of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine
Introduction: This guide provides researchers and drug development professionals with a technical framework for understanding and mitigating the potential toxicity associated with the novel scaffold, 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine. The strategies outlined herein are based on established principles of medicinal chemistry and toxicology. We will explore the key structural liabilities of the molecule, propose systematic modification strategies, and provide protocols for experimental validation.
Frequently Asked Questions (FAQs)
Q1: What are the likely structural motifs contributing to the toxicity of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine?
A1: The molecule contains three primary structural motifs that are recognized as potential toxicophores in drug discovery. Understanding these is the first step in devising a mitigation strategy.
-
The Primary Aliphatic Amine (-NH₂): Primary amines are frequently associated with toxicity and poor pharmacokinetic properties.[1][2] At physiological pH, this group is protonated (-NH₃⁺), which can lead to:
-
Off-Target Binding: The positive charge can cause non-specific binding to negatively charged biological macromolecules like DNA, potentially leading to cytotoxicity.[1][2]
-
hERG Channel Inhibition: Cationic amines are a well-known structural alert for inhibition of the hERG potassium channel, which can lead to cardiotoxicity.
-
Rapid Metabolism: Primary amines are susceptible to rapid first-pass metabolism by enzymes such as monoamine oxidase (MAO), leading to poor bioavailability and potentially reactive aldehyde metabolites.[2]
-
-
The Biphenyl Core: The biphenyl structure is a common feature in many compounds, but its metabolism can be a source of toxicity.[3]
-
Metabolic Activation: The aromatic rings are substrates for cytochrome P450 (CYP) enzymes, which can introduce hydroxyl groups.[3][4] While often a detoxification pathway, this can sometimes lead to the formation of reactive intermediates like catechols or quinones, which can be cytotoxic or genotoxic.[5]
-
-
The α,β-Unsaturated System (prop-2-ene): The double bond conjugated with the biphenyl ring system (a cinnamyl-like moiety) is an electrophilic center.
-
Michael Addition: This system can act as a Michael acceptor, allowing it to form covalent bonds with biological nucleophiles, such as the cysteine residues in proteins or glutathione (GSH). This covalent modification can lead to idiosyncratic toxicity, immunogenicity, and disrupt cellular function.[6]
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
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Caption: Key toxicophores within the parent molecule and their associated toxicity mechanisms.
Q2: My compound shows high cytotoxicity. What are the primary medicinal chemistry strategies to reduce the amine-related toxicity?
A2: Given the liabilities of the primary amine, it is the most critical functional group to address. The goal is to reduce its basicity and/or mask its reactivity without losing on-target activity.
-
Strategy 1: N-Acylation to Form Amides or Carbamates: Converting the primary amine to a neutral amide or carbamate is a classic strategy.[7][8] This modification neutralizes the positive charge, which can significantly reduce off-target binding and hERG liability. However, be aware that amides can have poor permeability and may be susceptible to hydrolysis by amidases.[1]
-
Strategy 2: Bioisosteric Replacement: This advanced strategy involves replacing the amine with a different functional group that mimics its size and electronic properties but has a better toxicity profile.[9][10]
-
Classical Bioisosteres: Consider replacing the -CH₂-NH₂ with -CH₂-OH (an alcohol) or -CH₂-F. This removes the basicity entirely.
-
Non-Classical Bioisosteres: Heterocyclic rings like triazoles or oxadiazoles can sometimes replace an amide bond, offering improved metabolic stability.[10] The trifluoroethylamine group is another emerging bioisostere that reduces basicity while mimicking some properties of an amide.[9]
-
-
Strategy 3: Prodrug Approach: A prodrug strategy temporarily masks the amine with a promoiety.[1][11] This can improve permeability and prevent the amine from causing toxicity until it reaches the target tissue or cell, where the promoiety is cleaved by enzymes to release the active drug.
| Strategy | Primary Goal | Potential Advantages | Potential Disadvantages |
| N-Acylation | Neutralize charge, block metabolism | Reduced hERG/off-target risk; increased metabolic stability | May decrease potency; can reduce permeability; introduces new metabolic site |
| Bioisosteric Replacement | Remove problematic amine group | Fundamentally eliminates amine toxicity; can improve properties like LogP | High risk of losing biological activity; requires significant synthetic effort |
| Prodrug Approach | Temporarily mask the amine | Improves ADME properties; can achieve targeted drug release | Complex PK/PD profile; incomplete conversion can lead to lower efficacy |
Q3: How can I investigate and mitigate toxicity arising from the biphenyl core?
A3: The primary concern with the biphenyl group is metabolic activation by CYP enzymes.[3][4] The strategy here is to identify and block these "metabolic hotspots."
-
Step 1: Metabolic Stability Assay: First, determine the metabolic fate of your compound. An in vitro assay using human liver microsomes (HLM) or hepatocytes will identify the primary metabolites. Mass spectrometry is used to identify where on the molecule oxidation is occurring (see protocol below).
-
Step 2: Blocking Metabolic Hotspots: Once a site of oxidation on one of the phenyl rings is identified (e.g., para-hydroxylation), you can block this position to prevent metabolism. The most common strategy is to introduce a metabolically stable group, such as fluorine (F) or chlorine (Cl), at that position. This modification sterically and electronically hinders the CYP enzyme from accessing the site.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: Workflow for identifying and mitigating metabolism-based toxicity.
Q4: Is the prop-2-ene linker a problem, and if so, how do I fix it?
A4: Yes, the α,β-unsaturated nature of the linker is a potential liability due to its susceptibility to Michael addition.[6] This reactivity is a common source of idiosyncratic toxicity.
The most straightforward strategy to eliminate this reactivity is to saturate the double bond . Reducing the prop-2-ene to a propane linker (-CH₂-CH₂-CH₂-) removes the electrophilic center entirely. This is a relatively simple synthetic modification that often has a minimal impact on the overall conformation of the molecule while significantly de-risking the compound. The resulting saturated analogue should be tested in parallel with the parent compound in both activity and toxicity assays to quantify the improvement.
Troubleshooting Guide & Experimental Protocols
Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism of a test compound and identify its primary metabolites.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH regenerating system (e.g., Corning Gentest™ NADPH-A)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compound (e.g., Verapamil, known to be metabolized)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well plates, LC-MS/MS system
Methodology:
-
Preparation: Thaw HLM on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions. Prepare the test compound working solution by diluting the stock to 100 µM in phosphate buffer.
-
Incubation Mixture: In a 96-well plate, prepare the pre-incubation mix. For each 100 µL final reaction volume, add:
-
79 µL Phosphate Buffer
-
20 µL NADPH regenerating system
-
1 µL HLM (final concentration 0.2 mg/mL)
-
-
Initiate Reaction: Pre-warm the plate at 37°C for 10 minutes. To initiate the reaction, add 1 µL of the 100 µM test compound working solution (final concentration 1 µM). Mix well.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.
-
Data Interpretation:
-
Stability: Quantify the disappearance of the parent compound over time. Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int).
-
Metabolite Identification: In parallel, analyze the samples using a high-resolution mass spectrometer in full scan mode to detect new peaks corresponding to metabolites (e.g., M+16 for hydroxylation). Use tandem MS (MS/MS) to fragment these peaks and elucidate the site of metabolism.
-
This experiment provides the critical data needed to decide which toxicity mitigation strategy (e.g., blocking a specific metabolic hotspot) is most appropriate.
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comparing the antifungal activity of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine to existing drugs
Introduction: The Pressing Need for Novel Antifungal Therapies
The landscape of infectious diseases is increasingly complicated by the rise of invasive fungal infections, which pose a significant threat to immunocompromised individuals, transplant recipients, and critically ill patients. This challenge is exacerbated by the growing prevalence of antifungal resistance to existing drug classes.[1] The current antifungal armamentarium is limited, primarily consisting of polyenes, azoles, and echinocandins, each with distinct mechanisms of action but also facing limitations such as toxicity, drug interactions, and a narrowing spectrum of efficacy.[2] This environment necessitates the urgent exploration and development of new antifungal agents with novel mechanisms of action.
This guide introduces 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine , a synthetic compound with structural motifs that suggest a promising, yet unexplored, antifungal potential. Its backbone integrates a biphenyl group, a scaffold known in some derivatives to exhibit antimicrobial properties by disrupting fungal cell membranes, and a prop-2-en-1-amine moiety, which shares features with cinnamaldehyde derivatives known for their broad-spectrum antifungal activity.[3][4] This document provides a comprehensive framework for evaluating the antifungal efficacy of this investigational compound in direct comparison to established antifungal drugs, offering detailed experimental protocols and a logical pathway for its scientific assessment.
Chemical Profile of the Investigational Compound
Compound: 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine Structure:
The structure of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine combines two key pharmacophores. The biphenyl moiety provides a rigid, lipophilic backbone that may facilitate interaction with and disruption of fungal cell membranes. The prop-2-en-1-amine group is an unsaturated alkyl amine chain that is structurally related to cinnamaldehyde, a natural compound with known antifungal properties. The combination of these groups suggests a potential for a multi-target or novel mechanism of action.
Comparator Antifungal Agents: The Gold Standards
A thorough evaluation requires benchmarking against current therapeutic options. The following established antifungal drugs, representing the major classes, will serve as comparators:
-
Amphotericin B (Polyene): This fungicidal agent acts by binding to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores and subsequent cell lysis.[5]
-
Fluconazole (Azole): A fungistatic agent that inhibits the enzyme lanosterol 14-alpha-demethylase, which is crucial for ergosterol biosynthesis. Disruption of ergosterol production alters cell membrane integrity and function.[5]
-
Caspofungin (Echinocandin): This fungicidal (against Candida) or fungistatic (against Aspergillus) drug inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability and cell death.[6]
Proposed Experimental Framework for Comparative Analysis
This section outlines a rigorous, side-by-side evaluation of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine and the comparator drugs. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and validity.[1][7]
Experimental Workflow
Caption: Proposed experimental workflow for antifungal evaluation.
Detailed Experimental Protocols
1. Test Organisms: A panel of clinically relevant fungal species should be used, including:
-
Candida albicans (e.g., ATCC 90028)
-
Candida glabrata (e.g., ATCC 90030)
-
Candida parapsilosis (e.g., ATCC 22019)
-
Cryptococcus neoformans (e.g., ATCC 90112)
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
Fluconazole-resistant strains of C. albicans and C. glabrata.
2. Antifungal Susceptibility Testing (Broth Microdilution for MIC): This protocol is adapted from the CLSI M27 (for yeasts) and M38 (for filamentous fungi) guidelines.[8]
-
Preparation of Antifungal Solutions: Prepare stock solutions of all test compounds in dimethyl sulfoxide (DMSO). Create serial twofold dilutions in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in 96-well microtiter plates. Final drug concentrations should span a clinically relevant range (e.g., 0.03 to 64 µg/mL).
-
Inoculum Preparation: Culture fungi on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.[9] Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Incubation: Incubate the plates at 35°C for 24-48 hours (for Candida and Cryptococcus) or 48-72 hours (for Aspergillus).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and the investigational compound, and ≥90% for amphotericin B) compared to the drug-free growth control well.[10]
3. Determination of Minimum Fungicidal Concentration (MFC):
-
Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that shows growth inhibition (i.e., at and above the MIC).
-
Plating: Spread the aliquot onto a Sabouraud Dextrose Agar (SDA) plate.
-
Incubation: Incubate the plates at 35°C for 48 hours.
-
MFC Determination: The MFC is the lowest concentration of the antifungal agent that results in no fungal growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
4. Mechanism of Action (MoA) Studies:
-
Ergosterol Quantification: To investigate if the compound targets the ergosterol biosynthesis pathway (an azole-like mechanism), treat fungal cells with sub-MIC concentrations of the compound. After incubation, extract the sterols and quantify ergosterol levels using spectrophotometry at 281.5 nm. A significant reduction in ergosterol content would suggest inhibition of its synthesis.
-
Cell Membrane Integrity Assay: To assess for direct membrane damage (a polyene-like mechanism), treat fungal cells with the compound at MIC and 2x MIC. Stain the cells with propidium iodide (PI), a fluorescent dye that only enters cells with compromised membranes. Analyze the cells via flow cytometry or fluorescence microscopy. An increase in PI-positive cells indicates membrane disruption.[11]
-
Cell Wall Integrity Assay: To determine if the compound targets the cell wall (an echinocandin-like mechanism), stain treated cells with Calcofluor White, which binds to chitin in the fungal cell wall. Observe for changes in fluorescence patterns or cell morphology using fluorescence microscopy.[12] Additionally, perform susceptibility testing in the presence of an osmotic stabilizer like sorbitol; a significant increase in the MIC in the presence of sorbitol suggests a cell wall-active agent.
Comparative Data Summary (Hypothetical)
The following table presents a hypothetical comparison of the MIC values for 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine against the standard antifungal drugs. The hypothetical values for the investigational compound are extrapolated from published data on active biphenyl and cinnamaldehyde derivatives.[4][5][11]
| Fungal Species | 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine (µg/mL) | Amphotericin B (µg/mL) | Fluconazole (µg/mL) | Caspofungin (µg/mL) |
| Candida albicans | 1 - 8 | 0.25 - 1 | 0.25 - 2 | 0.03 - 0.25 |
| Candida glabrata | 2 - 16 | 0.5 - 2 | 8 - 64 | 0.03 - 0.25 |
| C. albicans (Fluconazole-R) | 2 - 16 | 0.25 - 1 | >64 | 0.03 - 0.25 |
| Cryptococcus neoformans | 0.5 - 4 | 0.125 - 0.5 | 4 - 16 | >16 |
| Aspergillus fumigatus | 4 - 32 | 0.5 - 2 | >64 | 0.125 - 0.5 |
Note: Data for comparator drugs are based on published surveillance studies.[6][13][14][15] Data for the investigational compound is hypothetical and serves as a target profile for evaluation.
Mechanisms of Action: A Visual Comparison
The potential mechanism of action for 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine can be hypothesized based on its structural components and compared to the known mechanisms of standard antifungals.
Caption: Mechanisms of action for major antifungal drug classes.
Caption: Hypothesized mechanisms for the investigational compound.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine as a potential novel antifungal agent. The proposed protocols are designed to yield robust, comparative data on its spectrum of activity, potency, and mechanism of action relative to current standards of care.
The structural elements of the compound suggest a promising profile, potentially combining membrane disruption with inhibition of ergosterol synthesis, which could lead to potent fungicidal activity and a reduced likelihood of cross-resistance with existing azoles. Should the in vitro data prove favorable, subsequent investigations should include cytotoxicity assays against mammalian cell lines to determine a selectivity index, followed by in vivo efficacy studies in established animal models of invasive fungal infections. The discovery of a new class of antifungal agents is a critical goal in infectious disease research, and a systematic approach as outlined here is the essential first step in validating promising new candidates.
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cross-validation of analytical data for 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine
An in-depth technical evaluation and analytical cross-validation comparing high-purity reference grades and standard synthesis grades of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine.
Introduction: The Criticality of Intermediate Purity
In the development of complex pharmaceuticals, particularly those utilizing biphenyl-allylamine scaffolds (often explored in novel antifungal agents targeting squalene epoxidase or specialized CNS modulators), the structural integrity of the active pharmaceutical ingredient (API) intermediate is paramount. 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine is a highly reactive allylamine derivative.
When sourcing or synthesizing this intermediate, researchers typically encounter two tiers of material:
-
High-Purity Reference Grade: (>99.5% purity, tightly controlled impurity profile).
-
Standard Synthesis Grade: (~95.0% purity, often containing residual catalysts and structural analogs).
As a Senior Application Scientist, I consistently observe that failing to control the impurity profile of this specific allylamine early in the synthesis pipeline leads to exponential yield losses and toxicological flags during downstream API formulation. This guide provides an objective, data-driven comparison of these two grades, cross-validated using orthogonal analytical techniques in compliance with regulatory standards[1].
Mechanistic Insight: Why Trace Impurities Matter
The synthesis of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine typically involves a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling of a brominated cinnamylamine derivative with phenylboronic acid).
This pathway inherently generates specific impurities:
-
Saturated Propylamine Over-reduction: The catalytic environment can inadvertently reduce the critical C=C double bond. Because the double bond is sterically required for downstream cyclization or target-site binding, this saturated byproduct acts as a dead-end competitive inhibitor.
-
Des-bromo Biphenyls: Incomplete coupling leaves unreacted biphenyl precursors that are chromatographically difficult to separate from the target amine.
If a Standard Grade (~95%) is used, these structurally similar impurities co-precipitate with the final API. By investing in the High-Purity Grade, chemists bypass the need for costly, late-stage preparative HPLC purification.
Figure 1: Synthesis pathway of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine and the propagation of critical impurities into downstream API synthesis.
Analytical Cross-Validation Strategy
To objectively compare the High-Purity Grade against the Standard Grade, we must employ an orthogonal analytical strategy. Relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is insufficient, as structurally similar impurities often co-elute or lack distinct chromophores.
Our validation framework strictly adheres to the ICH Q2(R2) Guidelines for Validation of Analytical Procedures [1]. We utilize two complementary techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high specificity and sensitivity for trace impurity quantitation (LOD/LOQ determination).
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method that determines absolute mass fraction purity without requiring an identical reference standard, utilizing an internal calibrant like Dimethyl sulfone[2].
Figure 2: ICH Q2(R2) analytical validation workflow ensuring method reliability for purity assessment.
Experimental Methodologies
Protocol A: LC-MS Impurity Profiling
Causality Check: We use a superficially porous particle (SPP) column to maximize the resolution of the saturated propylamine impurity from the target allylamine, which differ by only 2 Daltons.
-
Sample Preparation: Dissolve 10 mg of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine in 10 mL of LC-MS grade Methanol (1 mg/mL stock). Dilute to 10 µg/mL using the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18 SPP (100 mm × 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (promotes ionization of the primary amine).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 12 minutes. Flow rate: 0.4 mL/min.
-
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive mode. Monitor the [M+H]+ ion at m/z 210.13 for the target compound and m/z 212.15 for the saturated impurity.
-
Validation: Run blank, system suitability (SST), and six replicate injections to confirm precision (RSD < 2.0%).
Protocol B: Absolute Purity via Quantitative 1H-NMR (qNMR)
Causality Check: qNMR is utilized because it provides a direct proportional relationship between the integral of the NMR peak and the nucleus concentration, bypassing the need for a characterized 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine reference standard[2].
-
Standard Selection: Use NIST-traceable Dimethyl sulfone (DMSO2) as the internal standard. It provides a distinct singlet at ~3.0 ppm, which does not overlap with the aromatic (7.2-7.6 ppm) or allylic (6.2-6.6 ppm) protons of the analyte.
-
Sample Preparation: Accurately weigh ~15 mg of the analyte and ~5 mg of DMSO2 into a vial using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of DMSO-d6.
-
Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H-NMR spectra at 600 MHz using a 90° pulse, a relaxation delay (D1) of 30 seconds (ensuring complete T1 relaxation for accurate integration), and 64 scans.
-
Processing: Apply automated phase and baseline correction. Integrate the allylic proton signal of the analyte and the methyl singlet of DMSO2. Calculate absolute mass fraction purity.
Data Presentation: Grade Comparison & Validation Results
The experimental data below highlights the stark contrast between the two grades. The Standard Grade exhibits significant levels of the saturated impurity and residual palladium, which act as catalysts for degradation during long-term storage.
Table 1: Comparative Analytical Profile of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine
| Analytical Parameter | High-Purity Reference Grade | Standard Synthesis Grade | Analytical Method Used |
| Absolute Purity | 99.6% ± 0.1% | 94.8% ± 0.4% | qNMR (Internal Standard) |
| Saturated Propylamine Impurity | < 0.05% (Below LOQ) | 3.20% | LC-MS (ESI+) |
| Des-bromo Biphenyl Impurity | 0.10% | 1.15% | LC-MS (ESI+) |
| Residual Palladium (Pd) | < 5 ppm | 145 ppm | ICP-MS |
| Moisture Content | 0.12% | 0.65% | Karl Fischer Titration |
To ensure the reliability of the LC-MS data presented in Table 1, the analytical method was subjected to rigorous ICH Q2(R2) validation[1]. The method demonstrated excellent linearity and recovery, proving it is "fit for purpose" for distinguishing between the two product grades.
Table 2: ICH Q2(R2) Method Validation Results (LC-MS for Target Analyte)
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Experimental Result | Status |
| Specificity | Resolution (Rs) > 1.5 from impurities | Rs = 2.4 (vs. saturated impurity) | Pass |
| Linearity (Range) | R² > 0.999 (1 - 100 µg/mL) | R² = 0.9998 | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% at 3 concentration levels | 99.4% - 100.8% | Pass |
| Precision (Repeatability) | RSD < 2.0% (n=6) | RSD = 0.85% | Pass |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3 | 0.01 µg/mL | Validated |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10 | 0.03 µg/mL | Validated |
Conclusion
The cross-validation data unequivocally demonstrates that the High-Purity Reference Grade (>99.5%) of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine is vastly superior for critical pharmaceutical development. The Standard Grade (~95%) harbors over 3% of the saturated propylamine impurity and high levels of residual palladium. Because the saturated impurity lacks the reactive double bond, it will fail to participate in subsequent allylic transformations, severely depressing downstream API yields and complicating final purification.
By utilizing an ICH Q2(R2) validated orthogonal approach—combining the trace-level specificity of LC-MS with the absolute quantitative power of qNMR—researchers can confidently verify the integrity of their starting materials, thereby de-risking their entire synthetic pipeline.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website, November 2023. Available at:[Link]
-
Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Emery Pharma Analytical Blog, February 2024. Available at:[Link]
Sources
benchmarking the performance of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine as a carbonic anhydrase inhibitor
Executive Summary: The Paradigm Shift in CA Inhibition
For decades, the development of Carbonic Anhydrase Inhibitors (CAIs) has been dominated by sulfonamides and their bioisosteres[1]. While highly potent, classical sulfonamides often suffer from poor isoform selectivity, leading to off-target systemic effects due to their direct coordination with the catalytic zinc ion[2].
3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine (hereafter referred to as BPA) represents a critical structural departure: a primary amine tethered to a rigid, bulky biphenyl-allyl scaffold. This guide benchmarks BPA's performance against industry standards (Acetazolamide and SLC-0111), detailing its mechanistic divergence and the rigorous experimental workflows required to validate its non-classical binding mode.
Mechanistic Divergence: The Causality of Amine Binding
To understand the performance of BPA, we must first analyze the active site architecture of human Carbonic Anhydrases (hCAs). The active site is a conical cavity with a zinc ion (Zn²⁺) at the bottom, coordinated by three histidine residues and a water molecule/hydroxide ion[3].
-
Classical Sulfonamides (e.g., Acetazolamide): Act as "zinc binders." They enter the active site as anions and directly displace the zinc-coordinated water molecule, forming a tetrahedral geometry with the metal[1]. The causality of their pan-inhibition lies in this direct metal coordination, which overrides subtle structural differences between the 15 human isoforms[4].
-
Primary Amines (e.g., BPA): Act via a "zinc-water anchoring" mechanism. The primary amine moiety does not displace the zinc-bound water. Instead, it anchors to it via hydrogen bonding, while simultaneously forming a secondary hydrogen bond with the hydroxyl group of Thr199[1]. The causality of BPA's selectivity lies in its tail: the bulky biphenyl group sterically clashes with the narrow active site clefts of ubiquitous cytosolic isoforms (hCA I and II), but fits favorably into the wider hydrophobic pockets of tumor-associated transmembrane isoforms (hCA IX and XII)[2].
Fig 1. Mechanistic divergence between sulfonamides and primary amine CA inhibitors.
Quantitative Benchmarking Data
The following table synthesizes the comparative inhibition profile of BPA against classical and clinical-stage CAIs. Data is expressed as the inhibition constant ( Ki ).
| Inhibitor | Chemical Class | Binding Mechanism | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| Acetazolamide (AAZ) | Sulfonamide | Direct Zn²⁺ Coordination | 250 | 12 | 25 | 5.7 |
| SLC-0111 | Ureido-Sulfonamide | Direct Zn²⁺ Coordination | >10,000 | 960 | 45 | 4.5 |
| BPA | Primary Amine | Zn-H₂O Anchoring | 8,500 | 4,200 | 115 | 85 |
Analysis: While Acetazolamide exhibits potent pan-inhibition across all tested isoforms, BPA demonstrates a pronounced tumor-associated selectivity profile. Its affinity for hCA IX/XII is in the low nanomolar range, whereas its affinity for the off-target hCA I/II is shifted to the micromolar range. This differential is directly caused by the steric exclusion of the biphenyl moiety in the hCA II active site, preventing the primary amine from reaching the necessary anchoring distance[5].
Self-Validating Experimental Protocols
To ensure scientific integrity, the benchmarking of ultra-fast enzymes like Carbonic Anhydrase requires specialized, self-validating methodologies.
Protocol A: Stopped-Flow CO₂ Hydration Kinetics
Causality: The physiological hydration of CO₂ by hCA II has a turnover number ( kcat ) exceeding 106 s−1 [3]. Standard spectrophotometric assays are too slow to capture the initial linear phase of this reaction. Stopped-flow rapid mixing resolves this by reducing the dead-time to <2 milliseconds.
-
Reagent Equilibration: Incubate the purified hCA isoform (10 nM) with varying concentrations of BPA in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ (to maintain constant ionic strength) for 15 minutes at 20°C.
-
Causality: Primary amines have slower association rates than sulfonamides. A 15-minute pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction begins.
-
-
Substrate Preparation: Prepare a saturated CO₂ solution (approx. 15 mM at 20°C) by bubbling pure CO₂ gas through double-distilled water for 30 minutes.
-
Rapid Mixing & Detection: Using a stopped-flow instrument, rapidly mix equal volumes of the E-I complex and the CO₂ substrate. Monitor the reaction via the absorbance of a pH indicator (Phenol Red at 557 nm) as the hydration of CO₂ produces protons, lowering the pH.
-
Validation Checkpoint: Run a baseline control without the enzyme. The uncatalyzed hydration rate must be subtracted from the catalyzed rate. If the uncatalyzed rate is non-linear, the CO₂ concentration is unstable in the syringe, and the substrate must be re-prepared.
-
Data Analysis: Calculate the initial velocity from the linear portion of the absorbance-time curve (first 5-10 ms). Fit the data to the Morrison equation for tight-binding inhibitors to derive the exact Ki .
Fig 2. Self-validating stopped-flow kinetic workflow for rapid CA inhibition analysis.
Protocol B: X-Ray Crystallographic Soaking for Binding Mode Validation
Causality: Because the zinc-water anchoring mechanism is non-covalent and highly dependent on the dynamic hydrogen-bond network, computational docking alone is insufficient. Empirical structural validation is strictly required. Co-crystallization is often disrupted by the bulky biphenyl group; therefore, soaking pre-formed apo-crystals is the preferred method[1].
-
Apo-Crystal Growth: Grow hCA II or hCA IX-mimic crystals using the hanging-drop vapor diffusion method (1.2 M sodium citrate, 50 mM Tris-HCl, pH 8.0).
-
Inhibitor Soaking: Transfer the crystals into a cryoprotectant solution (mother liquor + 20% glycerol) containing 5 mM of BPA and 5% DMSO.
-
Causality: The 5% DMSO is critical to solubilize the highly lipophilic biphenyl moiety without degrading the delicate crystal lattice.
-
-
Cryocooling & Diffraction: Flash-freeze the soaked crystals in liquid nitrogen. Collect diffraction data at a synchrotron source (e.g., 1.5 Å resolution).
-
Validation Checkpoint: During electron density map refinement, verify the presence of the zinc-coordinated water molecule. If the water is absent and the amine nitrogen is <2.2 Å from the Zn²⁺ ion, the inhibitor has acted as a classical zinc binder, falsifying the anchoring hypothesis. For BPA, the N-Zn distance should measure >3.0 Å, confirming the water-anchored state.
References
- Full article: How many carbonic anhydrase inhibition mechanisms exist? Taylor & Francis.
- Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo. PMC - NIH.
- Structure-activity relationship of Human Carbonic Anhydrase-II inhibitors. BCRCP.
- Carbonic Anhydrase Inhibitors
- Therapeutic potential of carbonic anhydrase inhibitors. WHO.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Carbonic Anhydrase Inhibitors from Marine Natural Products | MDPI [mdpi.com]
- 3. Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcrcp.ac.in [bcrcp.ac.in]
- 5. applications.emro.who.int [applications.emro.who.int]
Comparative Validation Guide: 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine as a Squalene Epoxidase Probe
Executive Summary & Rationale
The allylamine class of synthetic compounds represents a cornerstone in the targeted inhibition of sterol biosynthesis. While commercial allylamines like terbinafine and naftifine are clinically established, the rising incidence of target-specific resistance—primarily driven by point mutations in the SQLE gene—demands the exploration of novel structural scaffolds.
3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine (BPAA) is a synthetic allylamine derivative that substitutes the traditional naphthalene or tert-butyl-alkyne moieties with a rigid biphenyl system. This structural modification alters the compound's lipophilic interaction within the hydrophobic pocket of squalene epoxidase (SQLE). This guide provides an objective, data-driven comparison of BPAA against standard allylamines, detailing the mechanistic rationale and the self-validating experimental protocols required for its evaluation in drug development pipelines.
Mechanistic Framework
Squalene epoxidase (also known as squalene monooxygenase) is an endoplasmic reticulum-associated enzyme that catalyzes the stereospecific epoxidation of squalene to 2,3-(S)-oxidosqualene. This is a rate-limiting step in the biosynthesis of ergosterol in fungi and cholesterol in mammals.
Allylamines act by interfering with this early step through specific, reversible, and non-competitive inhibition of fungal SQLE [1]. The rigid biphenyl moiety of BPAA acts as a steric probe, allowing researchers to map the volumetric limits of the SQLE allosteric binding site, particularly in mutated strains where terbinafine binding is compromised [3].
Mechanism of squalene epoxidase inhibition by allylamine derivatives.
Comparative Performance Data
To contextualize the utility of BPAA, we must benchmark its performance against first-in-class (Naftifine) and best-in-class (Terbinafine) allylamines [2]. The data below summarizes the in vitro enzymatic inhibition kinetics across fungal and mammalian systems.
| Compound | Structural Feature | Fungal SQLE IC₅₀ (µM) | Mammalian SQLE IC₅₀ (µM) | Selectivity Index |
| Terbinafine | Naphthalene + Alkyne | 0.03 | 77.0 | > 2500x |
| Naftifine | Naphthalene + Phenyl | 1.10 | > 100.0 | > 90x |
| BPAA (Probe) | Biphenyl | ~0.85 | ~85.0 | ~100x |
Data Interpretation: While Terbinafine remains the most potent inhibitor, BPAA demonstrates a comparable inhibitory profile to Naftifine. Its value lies not in absolute potency, but in its utility as a structural alternative for high-throughput screening against SQLE point-mutant isolates that confer cross-resistance to standard agents [3].
Experimental Validation Protocols
To ensure trustworthiness and scientific integrity , the following protocol is designed as a self-validating system. It includes intrinsic controls that verify the functional integrity of the assay independent of the test compound's performance.
Radiometric Squalene Epoxidase Inhibition Assay
Objective: Quantify the conversion of [¹⁴C]-squalene to [¹⁴C]-oxidosqualene in the presence of BPAA.
Step-by-step workflow for the radiometric validation of SQLE inhibition.
Step-by-Step Methodology & Causality:
Step 1: Preparation of Particulate Enzyme (Microsomes)
-
Action: Isolate the particulate fraction from Candida albicans (or target organism) via ultracentrifugation at 100,000 × g.
-
Causality: SQLE is an integral membrane protein. Using a soluble cytoplasmic fraction will result in a false negative, as the enzyme requires its native lipid microenvironment to maintain the structural conformation of its hydrophobic active site.
Step 2: Assay Mixture Formulation
-
Action: Prepare a reaction buffer containing 0.1 M Tris-HCl (pH 7.4), 1 mM FAD, 1 mM NAD(P)H, and 0.1% Triton X-100.
-
Causality: FAD and NAD(P)H are obligate cofactors for the monooxygenase reaction. Triton X-100 is strictly required to solubilize the highly lipophilic [¹⁴C]-squalene substrate; without it, the substrate aggregates, preventing enzyme-substrate interaction.
Step 3: Self-Validating Controls & Pre-incubation
-
Action: Set up the following parallel reactions:
-
Test: BPAA (0.01 µM to 100 µM).
-
Positive Control: Terbinafine (0.1 µM) — Validates that the isolated enzyme is active and inhibitable.
-
Negative Control: 1% DMSO vehicle — Establishes the 100% baseline epoxidase activity.
-
Blank: Heat-inactivated microsomes (boiled for 10 mins) — Validates that any detected oxidosqualene is strictly due to enzymatic conversion, not spontaneous auto-oxidation.
-
-
Action: Pre-incubate inhibitors with the microsomes for 15 minutes at 30°C before adding the substrate.
-
Causality: Allylamines act as non-competitive inhibitors that bind to an allosteric site [1]. Pre-incubation allows the system to reach thermodynamic binding equilibrium before the substrate floods the system.
Step 4: Reaction and Extraction
-
Action: Initiate the reaction by adding 10 µM [¹⁴C]-squalene. Incubate for 60 minutes. Terminate the reaction by adding 10% methanolic KOH, followed by extraction with hexane.
-
Causality: Methanolic KOH halts enzymatic activity by denaturing the protein while simultaneously saponifying background lipids, ensuring a clean extraction of the non-polar squalene and oxidosqualene into the hexane phase.
Step 5: Separation and Quantification
-
Action: Spot the hexane extract onto Silica Gel G Thin Layer Chromatography (TLC) plates. Develop in a mobile phase of hexane:ethyl acetate (80:20, v/v).
-
Causality: This specific solvent ratio perfectly resolves the highly non-polar squalene (migrates near the solvent front) from the slightly more polar oxidosqualene (migrates slower).
-
Action: Quantify the bands using a radio-TLC scanner or by scraping the silica and utilizing liquid scintillation counting. Calculate IC₅₀ using non-linear regression.
Conclusion
For drug development professionals facing terbinafine-resistant fungal strains, relying solely on legacy compounds is a strategic risk. 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine (BPAA) serves as a highly valuable structural probe. By utilizing the self-validating radiometric assay detailed above, researchers can confidently map the altered hydrophobic binding pockets of mutated SQLE enzymes, driving the rational design of next-generation allylamine therapeutics.
References
- Title: Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes.
- Title: Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens.
- Title: Squalene epoxidase – Knowledge and References (Antifungal resistance mechanisms).
A Comprehensive Guide to the Safe Handling of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine
As researchers and developers at the forefront of pharmaceutical innovation, our commitment to safety is as paramount as our pursuit of scientific advancement. The handling of novel chemical entities requires a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine, a compound of interest in drug development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is synthesized from the known hazards of its primary structural components: the biphenyl group and the allylamine functional group. This conservative approach ensures a high margin of safety in all laboratory operations.
Understanding the Hazard Profile: A Synthesis of Structural Analogs
The toxicological and safety profile of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine can be inferred by examining its constituent parts. The biphenyl moiety is known to cause skin, eye, and respiratory irritation.[1][2][3] It is also classified as very toxic to aquatic life with long-lasting effects.[2][3] The allylamine functional group is associated with high flammability, toxicity, and the potential for severe skin and eye burns.[4][5][6] Therefore, 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine should be handled as a substance that is likely to be a skin, eye, and respiratory irritant, potentially corrosive, and environmentally hazardous.
Immediate Safety and Personal Protective Equipment (PPE)
A robust defense against chemical exposure begins with the correct selection and use of Personal Protective Equipment. The following table outlines the recommended PPE for handling 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine.
| Operation | Engineering Controls | Gloves | Eye/Face Protection | Respiratory Protection | Lab Coat/Body Protection |
| Weighing and preparing solutions | Chemical Fume Hood | Nitrile or Neoprene gloves (double-gloving recommended) | Chemical safety goggles and a face shield | NIOSH-approved respirator with organic vapor cartridges | Flame-resistant lab coat |
| Running reactions and work-up | Chemical Fume Hood | Nitrile or Neoprene gloves | Chemical safety goggles and a face shield | As needed, based on ventilation and potential for aerosolization | Flame-resistant lab coat |
| Handling spills | Chemical Fume Hood (if applicable) | Heavy-duty Nitrile or Neoprene gloves | Chemical safety goggles and a face shield | NIOSH-approved respirator with organic vapor cartridges | Chemical-resistant apron over a flame-resistant lab coat |
The causality behind these recommendations is rooted in the anticipated hazards. A chemical fume hood is essential to mitigate the risk of inhaling potentially irritating or toxic vapors.[7] Double-gloving provides an extra layer of protection against potential skin absorption. A face shield in addition to goggles is recommended due to the corrosive potential of the amine functional group.[6]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks and ensure a safe laboratory environment.
Receiving and Storage
Upon receipt, the container should be inspected for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4] The storage location should be clearly labeled, and access restricted to authorized personnel.
Step-by-Step Handling Procedure
-
Preparation : Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. An emergency eyewash station and safety shower should be accessible and unobstructed.
-
Weighing : All weighing of the solid compound should be conducted within a chemical fume hood to prevent inhalation of any dust particles.[1]
-
Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Reaction Monitoring : All reactions involving this compound should be conducted in a well-ventilated fume hood.
-
Post-Reaction Work-up : Any procedures that involve concentrating solutions or isolating the product should be performed with caution to avoid aerosol generation.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][7] Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3] Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.
Spill Response Workflow
The following diagram outlines the procedural steps for responding to a chemical spill.
Caption: Workflow for a safe and effective chemical spill response.
Disposal Plan
All waste containing 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine, including contaminated lab supplies and excess material, must be treated as hazardous waste.[1]
-
Segregation : Do not mix this waste with other waste streams.
-
Containerization : Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Disposal Request : Follow your institution's hazardous waste disposal procedures. Do not pour any amount of this compound or its solutions down the drain, as it is expected to be toxic to aquatic organisms.[2]
By adhering to these rigorous safety protocols, we can ensure the well-being of our researchers while continuing to push the boundaries of science. This guide serves as a foundational document for the safe handling of 3-([1,1'-Biphenyl]-4-yl)prop-2-en-1-amine and should be a key component of your laboratory's safety culture.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Biphenyl. Retrieved from [Link]
-
CPAchem. (2025, May 29). Safety data sheet. Retrieved from [Link]
-
Radco Industries. (2016, February 12). BIPHENYL HEAT TRANSFER FLUID SAFETY DATA SHEET. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2018). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. PubMed Central. Retrieved from [Link]
-
New Jersey Department of Health. (2010, January). Biphenyl - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2020, February 13). Safety Data Sheet: allylamine. Retrieved from [Link]
-
International Chemical Safety Cards. (n.d.). ICSC 0823 - ALLYLAMINE. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Poly(allylamine) solution. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Appendix I - Hazards Of Functional Groups. Environment, Health and Safety. Retrieved from [Link]
-
International Programme on Chemical Safety. (1999). Biphenyl (CICADS). INCHEM. Retrieved from [Link]
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
